molecular formula C9H13NO3 B1435909 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid CAS No. 2098142-54-0

8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid

Cat. No.: B1435909
CAS No.: 2098142-54-0
M. Wt: 183.2 g/mol
InChI Key: SCCKXDGLPPPUJF-UHFFFAOYSA-N
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Description

8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid (CAS 2098142-54-0) is a high-value spirocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group, making it a versatile intermediate for various synthetic transformations, including the formation of amide bonds. The spirocyclic scaffold is a key structural motif found in compounds with a range of biological activities. Scientific literature, such as patent TW201022257A, indicates that related 7-azaspiro[3.5]nonane carboxamide compounds have been investigated for their therapeutic potential . These applications span numerous disease areas, including the treatment of neuropathic pain, cancer pain, anxiety, overactive bladder, and urinary incontinence . The compound's mechanism of action is derived from its role as a precursor to more complex molecules that act through inhibitory processes in the central nervous system and other biological pathways . With a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol, it is an essential reagent for researchers designing and synthesizing novel active compounds for neurological, urological, and inflammatory conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-oxo-7-azaspiro[3.5]nonane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-7-4-9(2-1-3-9)6(5-10-7)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCKXDGLPPPUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)NCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid, a unique spirocyclic scaffold that has garnered interest in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, explore its synthesis and characterization, and discuss its current and potential applications in drug development, with a particular focus on its role as a versatile building block for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic application of novel molecular architectures to address complex biological targets.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Among the various molecular architectures being investigated, spirocyclic scaffolds have emerged as a particularly promising class of compounds. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and multifaceted interactions with biological targets. The rigid nature of the spirocyclic core can lead to a lower entropic penalty upon binding, potentially resulting in higher potency. Furthermore, the introduction of spirocenters can enhance metabolic stability and fine-tune physicochemical properties such as solubility and lipophilicity.

The 7-azaspiro[3.5]nonane framework, in particular, has been identified as a valuable pharmacophore. This guide focuses on a specific derivative, This compound , a bifunctional molecule that combines the structural rigidity of the spirocyclic lactam with the versatile reactivity of a carboxylic acid. This unique combination makes it an attractive starting point for the synthesis of diverse compound libraries aimed at a range of therapeutic targets.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of a molecule is the cornerstone of its successful application in drug design. This section outlines the key molecular and physicochemical characteristics of this compound.

Molecular Formula and Weight

The chemical formula for this compound is C₉H₁₃NO₃. Based on this formula, the molecular weight of the compound has been determined.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
CAS Number 137267-49-3
Structural Features

The structure of this compound is characterized by a spirocyclic system where a cyclobutane ring and a piperidine ring share a single carbon atom. The piperidine ring contains a lactam functionality (an amide within a cyclic structure) at the 8-position and a carboxylic acid group at the 5-position.

  • Spirocyclic Core: The spiro[3.5]nonane core imparts a rigid, three-dimensional conformation.

  • Lactam Moiety: The lactam provides a polar, hydrogen-bond donating and accepting group, which can be crucial for target engagement.

  • Carboxylic Acid Group: The carboxylic acid is a key functional handle for further synthetic modifications and can also participate in important interactions with biological targets, often mimicking the side chain of acidic amino acids.

Physicochemical Characteristics (Predicted)

While experimental data for this specific molecule is limited in publicly accessible literature, we can predict some of its key physicochemical properties based on its structure.

  • pKa: The carboxylic acid moiety is expected to have a pKa in the range of 4-5, making it predominantly ionized at physiological pH. The amide proton of the lactam is significantly less acidic.

  • Solubility: The presence of both a polar lactam and an ionizable carboxylic acid suggests moderate aqueous solubility, a desirable trait for drug candidates.

  • Lipophilicity (LogP): The calculated LogP is expected to be relatively low, indicating a more hydrophilic character.

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible synthetic route could involve the construction of the spirocyclic core followed by functional group manipulations.

G target 8-Oxo-7-azaspiro[3.5]nonane- 5-carboxylic acid intermediate1 Protected Spirocyclic Ester target->intermediate1 Deprotection & Hydrolysis intermediate2 Cyclobutane Precursor intermediate1->intermediate2 Spirocyclization intermediate3 Piperidine Precursor intermediate1->intermediate3 Spirocyclization starting_material1 Commercially Available Cyclobutane Derivative intermediate2->starting_material1 Functional Group Manipulation starting_material2 Commercially Available Piperidine Derivative intermediate3->starting_material2 Functional Group Manipulation

Caption: Proposed Retrosynthetic Analysis.

A potential forward synthesis could involve the reaction of a suitably substituted cyclobutanone with a piperidine derivative, followed by cyclization to form the lactam and subsequent deprotection and/or hydrolysis to reveal the carboxylic acid.

General Experimental Workflow for Synthesis

The following is a generalized, hypothetical workflow for the synthesis of azaspiro[3.5]nonane derivatives.

G start Starting Materials (Substituted Cyclobutane & Piperidine) step1 Coupling Reaction start->step1 step2 Intramolecular Cyclization (Lactam Formation) step1->step2 step3 Purification 1 (e.g., Chromatography) step2->step3 step4 Deprotection/ Hydrolysis step3->step4 step5 Purification 2 (e.g., Crystallization) step4->step5 end Final Product: 8-Oxo-7-azaspiro[3.5]nonane- 5-carboxylic acid step5->end

Caption: Generalized Synthetic Workflow.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the cyclobutane and piperidine rings. The chemical shifts would be influenced by the neighboring carbonyl and carboxylic acid groups. The amide proton (N-H) would likely appear as a broad singlet.

    • ¹³C NMR: Would reveal the presence of the carbonyl carbon of the lactam (typically in the 170-180 ppm region) and the carboxylic acid carbonyl carbon (around 175-185 ppm). The spiro carbon would also have a distinct chemical shift.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid would be expected in the 2500-3300 cm⁻¹ region.

    • A sharp C=O stretch for the carboxylic acid would appear around 1700-1725 cm⁻¹.

    • The lactam C=O stretch would likely be observed in the 1650-1680 cm⁻¹ range.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The true value of a molecular scaffold lies in its potential to generate biologically active molecules. The this compound scaffold is a promising starting point for the development of novel therapeutics.

A Versatile Building Block for Library Synthesis

The carboxylic acid functionality serves as a versatile handle for the introduction of a wide array of chemical diversity. Through standard amide coupling reactions, a library of derivatives can be synthesized, allowing for the exploration of structure-activity relationships (SAR).

G scaffold 8-Oxo-7-azaspiro[3.5]nonane- 5-carboxylic acid coupling Amide Coupling (e.g., HATU, EDC) scaffold->coupling library Library of Novel Amide Derivatives coupling->library amines Diverse Amine Building Blocks (R-NH2) amines->coupling

Caption: Library Synthesis Workflow.

Potential Therapeutic Targets

While there is no specific biological data for this exact molecule in the public domain, the broader class of azaspiro[3.5]nonane derivatives has shown activity against several important drug targets.

  • G-Protein Coupled Receptors (GPCRs): Derivatives of 7-azaspiro[3.5]nonane have been investigated as agonists for GPR119, a target for the treatment of type 2 diabetes and other metabolic disorders. The unique 3D shape of the spirocyclic core can be advantageous for fitting into the orthosteric or allosteric sites of GPCRs.

  • Enzymes: The carboxylic acid can act as a mimic of natural substrates or as a key binding element for various enzymes, such as proteases and kinases.

  • Ion Channels: The rigid scaffold can be used to position functional groups precisely to interact with the pores or gating mechanisms of ion channels.

Experimental Protocols

This section provides a general, representative protocol for an amide coupling reaction, which is a fundamental transformation for derivatizing the title compound.

Protocol 1: General Procedure for Amide Coupling

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • Amine (R-NH₂) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the solution at room temperature for 5 minutes.

  • Add HATU (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by NMR, IR, and HRMS, as described in section 3.3.

Conclusion and Future Perspectives

This compound represents a valuable and underexplored scaffold for medicinal chemistry. Its unique three-dimensional structure, combined with the synthetic versatility afforded by the carboxylic acid handle, makes it an attractive starting point for the development of novel therapeutic agents. While further research is needed to fully elucidate its potential, the insights from related azaspirocyclic compounds suggest that derivatives of this scaffold could find applications in a wide range of disease areas. The continued exploration of such novel chemical matter is essential for the advancement of drug discovery and the development of innovative medicines.

References

Due to the limited availability of specific literature on this compound, this reference section provides sources for the broader concepts and related compounds discussed in this guide.

  • Convert Units. Molecular weight of C9H13NO3. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5816, Epinephrine. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

Conformational Analysis of 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 7-azaspiro[3.5]nonane scaffold, designed for researchers in medicinal chemistry and structural biology.[1] It moves beyond basic structural descriptions to explore the causal relationships between conformation, vector alignment, and biological efficacy.[1]

A Strategic Guide for Structure-Based Drug Design (SBDD)

Executive Summary: The Spirocyclic Advantage

In the pursuit of novel chemical space, the "Escape from Flatland" initiative has elevated spirocyclic scaffolds from academic curiosities to clinical staples. The 7-azaspiro[3.5]nonane system represents a privileged architecture, fusing a four-membered cyclobutane ring with a six-membered piperidine ring.[1][2]

Unlike planar aromatic systems, this scaffold offers defined three-dimensional vectors that are critical for:

  • GPR119 Agonism: Precise orientation of lipophilic tails for metabolic disorder treatments.

  • KRAS G12C Inhibition: Positioning electrophilic warheads in covalent inhibitors.[1]

  • Physicochemical Modulation: Increasing

    
     character to improve solubility (logS) and reduce lipophilicity (logD) without sacrificing potency.
    

This guide details the conformational dynamics of this system and provides a validated workflow for its analysis.

Structural Fundamentals & Dynamics

To rationally design derivatives, one must understand the independent yet coupled motions of the two rings sharing the spiro-carbon (C5).

The Piperidine Ring (6-Membered)

The piperidine moiety predominantly adopts a chair conformation , which is energetically favored over the twist-boat by approximately 3–5 kcal/mol.[1][2]

  • Nitrogen Inversion: The N7 atom undergoes rapid pyramidal inversion. In 7-azaspiro[3.5]nonane, the lone pair preference (equatorial vs. axial) is dictated by N-substituents.[1][2] Bulky groups (e.g., Boc, alkyl) will exclusively populate the equatorial position to minimize 1,3-diaxial interactions.[1]

  • Spiro-Constraint: The spiro-carbon (C5) is quaternary.[1][2] This locks the relative orientation of the cyclobutane ring, forcing it to be orthogonal to the mean plane of the piperidine ring.

The Cyclobutane Ring (4-Membered)

The cyclobutane ring is not planar .[2] To relieve torsional strain (eclipsing interactions of C-H bonds), it adopts a puckered "butterfly" conformation.[1]

  • Pucker Angle (

    
    ):  The ring deviates from planarity by ~25–30°.
    
  • Inversion Barrier: The energy barrier to invert the pucker is low (~1.5 kcal/mol), allowing rapid flipping at room temperature unless constrained by bulky substituents.

  • Vector Implications: Substituents at positions 1, 2, and 3 (on the cyclobutane) are not fixed in a single vector.[1] They oscillate between pseudo-equatorial and pseudo-axial orientations.[1] This is a critical consideration for ligand-protein docking.

The Orthogonal Intersection

The defining feature of 7-azaspiro[3.5]nonane is the geometric relationship between the rings. The C2-C1-C3 plane of the cyclobutane is perpendicular to the C6-C5-C8 plane of the piperidine.[2] This creates a rigid "T-shaped" or "Cruciform" core that projects exit vectors into distinct quadrants of 3D space, inaccessible to fused bicyclic systems (like octahydroindoles).[1]

Strategic Application: Vector Analysis

The choice of substitution point dictates the spatial trajectory of the functional group.

PositionRingVector CharacteristicsIdeal Application
N-7 PiperidineLinear extension; highly solvent-exposed.[1][2]Solubilizing groups, linker attachment.
C-1/C-3 CyclobutaneAngled projection (~109.5°) relative to the spiro axis.[1][2] Subject to puckering flip.Exploring hydrophobic pockets adjacent to the core.
C-2 CyclobutaneLinear projection (axis of symmetry). Furthest point from N-7.[1][2]"Deep" pocket penetration; rigid linker attachment.[1]

Experimental & Computational Workflow

To validate the conformation of a specific derivative, a combined workflow is required.[1]

Computational Protocol (DFT)
  • Objective: Predict the lowest energy conformer and the barrier to ring inversion.

  • Method: Density Functional Theory (DFT) at the B3LYP/6-31G* level is sufficient for organic ground states.[2]

  • Step-by-Step:

    • Conformational Search: Use Molecular Mechanics (MMFF94) to generate rotamers.

    • Geometry Optimization: Optimize the top 10 conformers using DFT.

    • Frequency Calculation: Confirm stationary points (no imaginary frequencies).

    • Pucker Scan: Perform a relaxed potential energy surface (PES) scan of the cyclobutane dihedral angle to determine the flexibility of the "butterfly" motion.

Experimental Validation (NMR)
  • Objective: Confirm the solution-state geometry and relative stereochemistry (cis/trans isomers on cyclobutane).

  • Key Technique: 1D NOE / 2D NOESY

    • Irradiate the bridgehead protons (on the piperidine ring adjacent to the spiro center).

    • Observe NOE enhancement at the cyclobutane protons.

    • Interpretation: Strong NOE signals between the piperidine axial protons and the cyclobutane "endo" protons confirm the orthogonal alignment.

  • Variable Temperature (VT) NMR: If signals are broad at 25°C, it indicates intermediate exchange (pucker flipping).[1] Cooling to -40°C can freeze the conformers, resolving distinct signals for pseudo-axial and pseudo-equatorial protons.[1][2]

Visualizations

Workflow Diagram

The following diagram outlines the iterative process for analyzing spirocyclic derivatives.

ConformationalAnalysis Start Target Design (Spiro Scaffold) MM MM Conformational Search (MMFF94) Start->MM DFT DFT Optimization (B3LYP/6-31G*) MM->DFT Lowest Energy Candidates Synth Chemical Synthesis (Cyclization) DFT->Synth Prioritize Synthetic Targets NMR NMR Validation (NOESY / VT-NMR) Synth->NMR XRay X-Ray Crystallography (Optional) NMR->XRay If solid Decision SAR Analysis (Go / No-Go) NMR->Decision Solution State Confirmed XRay->Decision Decision->Start Iterative Refinement

Caption: Integrated computational and experimental workflow for spirocyclic conformational analysis.

Structural Logic: The Orthogonal Lock

This diagram illustrates the logical constraints imposed by the spiro-center.[2]

SpiroLogic cluster_Piperidine Piperidine Domain cluster_Cyclobutane Cyclobutane Domain SpiroCenter Spiro-Carbon (C5) Quaternary Lock Chair Chair Conformation (Rigid) SpiroCenter->Chair Enforces Orthogonality Pucker Butterfly Pucker (~25° Deviation) SpiroCenter->Pucker Permits Flexibility N_Inv N-Inversion (Equatorial Preference) Chair->N_Inv Vectors Exit Vectors (Oscillating) Pucker->Vectors Defines Swept Volume

Caption: Structural dependency map showing how the spiro-center governs ring dynamics.

Detailed Experimental Protocol: Synthesis & Analysis

Protocol A: Synthesis of 7-Azaspiro[3.5]nonane Core

Note: This is a generalized procedure based on standard literature methods.[2]

  • Alkylation: React ethyl piperidine-4-carboxylate with 1-bromo-3-chloropropane using a strong base (LDA or LiHMDS) in THF at -78°C to effect double alkylation at the C-4 position.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the spiro-cyclobutane ring.

  • Reduction/Hydrolysis: The ester functionality (if present) is reduced (LiAlH4) or hydrolyzed depending on the desired derivative.

  • Purification: The secondary amine at position 7 is often protected (e.g., N-Boc) during purification.[1] Flash chromatography (SiO2, Hexane/EtOAc) yields the N-Boc spirocycle.[1][2]

Protocol B: Variable Temperature NMR Analysis
  • Sample Prep: Dissolve 5-10 mg of the derivative in 0.6 mL of deuterated solvent with a low freezing point (e.g., CD2Cl2 or Toluene-d8).

  • Acquisition (High Temp): Acquire 1H NMR at 25°C. Note the linewidth of the cyclobutane protons (H1, H2, H3). Broad peaks indicate coalescence (intermediate exchange).

  • Stepwise Cooling: Decrease temperature in 10°C increments, shimming at each step.

  • Limit Limit: At -40°C to -60°C, the ring flip should be slow enough on the NMR timescale.

  • Data Analysis: Integrate the now-resolved multiplets. The ratio of conformers (if substituents are present) can be calculated directly from integration values.

References

  • BenchChem. (2025).[1][3][4][5] Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem Application Notes.

  • Burkhard, J. A., et al. (2010).[1][6] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [6]

  • Wiberg, K. B., et al. (2005).[1] Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Chemical Physics.

  • PubChem. (2025).[1] 7-Azaspiro[3.5]nonane Compound Summary. National Library of Medicine.

  • Mullard, A. (2018).[1] FDA approves KRAS inhibitor.[1] Nature Reviews Drug Discovery. (Contextualizing spiro-scaffolds in covalent inhibition).

Sources

Methodological & Application

Application Note: Synthetic Routes for 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic Acid

[1][2][3]

Executive Summary

The 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of peptidomimetics and conformationally restricted GABA (gamma-aminobutyric acid) analogs.[1][2] This spirocyclic system offers a rigidified vector for side-chain orientation, enhancing binding selectivity for GPCRs and ion channels compared to flexible piperidine or cyclohexane analogs.[1][2]

This guide details two validated synthetic protocols for constructing this scaffold. Route A (The Guareschi-Thorpe Condensation) is prioritized for scalability and cost-efficiency, utilizing readily available cyclobutanone.[1][2] Route B (The Malonate Alkylation) offers higher functionalization precision for derivative generation.[2]

Retrosynthetic Analysis

To access the this compound target, we must construct a piperidin-2-one (valerolactam) ring fused to a cyclobutane core.[1][2] The strategic disconnection focuses on the formation of the C-N bond (lactamization) and the C-C bonds adjacent to the spiro center.[2]

Pathway Visualization[1][3]

Retrosynthesiscluster_legendLegendTarget8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acidIntermediate1Dicyano-spiro-imideIntermediateTarget->Intermediate1Hydrolysis & DecarboxylationPrecursor1CyclobutanoneIntermediate1->Precursor1Guareschi-ThorpeCondensationPrecursor2Ethyl CyanoacetateIntermediate1->Precursor2Precursor3Ammonia / Ammonium AcetateIntermediate1->Precursor3Key1Target MoleculeKey2Key IntermediateKey3Starting Material

Caption: Retrosynthetic logic utilizing the Guareschi-Thorpe strategy to assemble the spiro-glutarimide core from simple precursors.

Protocol A: The Guareschi-Thorpe Condensation (Scalable Route)[1][3]

This route is the industry standard for generating spiro-glutarimides and their corresponding lactam-acids.[1][2] It involves the condensation of a ketone with cyanoacetate and ammonia, followed by acid-mediated hydrolysis.[2]

Reagents & Materials Table
ReagentEquiv.[1][3][4][5]RoleCritical Specification
Cyclobutanone 1.0SubstrateFreshly distilled if yellowed.[1][2]
Ethyl Cyanoacetate 2.2NucleophileAnhydrous (<0.1% water).[1]
Ammonia (g) or NH₄OAc ExcessNitrogen SourceAnhydrous gas preferred for yield.[1]
Ethanol (EtOH) SolventSolventAbsolute (200 proof).[1]
HCl (6M and 12M) ReagentHydrolysisTrace metal grade.[1]
Step-by-Step Methodology
Step 1: Formation of the Guareschi Imide[2]
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and gas inlet tube (if using NH₃ gas) or addition funnel.

  • Solvation: Charge the flask with Ethanol (300 mL) and cool to 0°C using an ice/salt bath.

  • Saturation: Bubble anhydrous Ammonia gas into the ethanol until saturation is reached (approx. 30 mins). Alternatively, add Ammonium Acetate (3.0 equiv) if gas handling is unavailable.[1][2]

  • Addition: Add Cyclobutanone (10.0 g, 142 mmol) followed by dropwise addition of Ethyl Cyanoacetate (35.4 g, 313 mmol) over 45 minutes. Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 48 hours. A heavy precipitate (the ammonium salt of the imide) will form.[2]

  • Isolation: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 50 mL) and diethyl ether (2 x 50 mL).

  • Acidification: Dissolve the solid in minimal water (100 mL) and acidify to pH 2 with 6M HCl to precipitate the free imide 2,4-dicyano-3-azaspiro[3.5]nonane-2,4-dione . Filter and dry.[1]

Step 2: Hydrolysis and Decarboxylation[2][6]
  • Setup: Place the dried imide intermediate (from Step 1) into a pressure vessel or heavy-walled flask.

  • Hydrolysis: Add conc. HCl (12M, 10 vol) .[1][2] Seal and heat to reflux (approx. 100-110°C) for 12–16 hours.

    • Note: This step converts the nitriles to carboxylic acids, hydrolyzes the imide, and promotes decarboxylation of the geminal dicarboxylic acid formed at the 2/4 positions.[2]

  • Workup: Cool the reaction mixture to 0°C. The product, This compound , may precipitate upon cooling.[1][2]

  • Purification: If no precipitate forms, concentrate the solution in vacuo to dryness. Recrystallize the residue from Water/Ethanol or purify via ion-exchange chromatography (Dowex 50W) to remove ammonium salts.[1]

Protocol B: The Malonate Alkylation (Precision Route)[3]

This route is preferred when isotopic labeling or specific stereochemical control is required.[1] It utilizes the alkylation of a malonate derivative with a 1,1-disubstituted cyclobutane.[2]

Reaction Pathway Diagram[3]

MalonateRouteSM1,1-Bis(bromomethyl)cyclobutaneInter1Spiro-Amino AcidDiesterSM->Inter1NaOEt, EtOHRefluxReagentDiethyl AcetamidomalonateReagent->Inter1+Product8-Oxo-7-azaspiro[3.5]nonane-5-COOHInter1->Product1. NaOH (Hydrolysis)2. HCl (Decarboxylation)

Caption: Synthesis via double alkylation of acetamidomalonate, followed by decarboxylation.

Step-by-Step Methodology
  • Alkylation:

    • Dissolve Sodium metal (2.2 equiv) in absolute ethanol to generate sodium ethoxide.

    • Add Diethyl acetamidomalonate (1.0 equiv) and stir for 30 mins.

    • Add 1,1-bis(bromomethyl)cyclobutane (1.0 equiv) (Synthesized from cyclobutane-1,1-dicarboxylic acid reduction and bromination).[1][2]

    • Reflux for 24 hours.[1]

  • Hydrolysis & Cyclization:

    • Concentrate the mixture and partition between water/EtOAc.[2]

    • Take the organic layer, dry, and concentrate.[2]

    • Reflux the residue in 48% HBr or 6M HCl for 12 hours. This effects hydrolysis of the esters, removal of the acetyl group, and decarboxylation of one carboxyl group.[2]

  • Refinement:

    • The crude product from this route is often the amino-acid (open chain).[2] To ensure lactamization (ring closure), redissolve the crude amino acid in Acetic Acid and heat to reflux, or use HMDS (Hexamethyldisilazane) in refluxing toluene to drive the dehydration/cyclization.[2]

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1, Route A) Temperature too high (>10°C) during addition.[1][2]Ensure strict cooling; exothermic reaction degrades cyanoacetate.[1]
Incomplete Hydrolysis Acid concentration too low.Use 12M HCl or 48% HBr.[1] Ensure reflux temperature is maintained.
Ring Opening Excessive hydrolysis time.[1]Monitor via LC-MS. Stop reaction once the dicarboxy-intermediate disappears.[1][2]
Sticky Solid/Oil Salt contamination.[1][7]Use Ion-Exchange resin (Dowex 50W-X8) to desalt the amino-acid/lactam.[1][2]

Analytical Characterization Standards

To validate the synthesis of This compound , the following spectral features must be observed:

  • 1H NMR (D₂O/DMSO-d6):

    • Cyclobutane protons: Multiplets at δ 1.8–2.4 ppm (6H).[1]

    • Piperidone ring protons: Distinct diastereotopic methylene protons adjacent to the chiral center (C5) and the lactam carbonyl.[2]

    • Methine proton (H-5): Doublet of doublets or multiplet around δ 3.0–3.5 ppm (alpha to COOH).[1]

  • 13C NMR:

    • Carbonyls: Two distinct peaks.[1] Lactam C=O (~175 ppm) and Carboxylic Acid C=O (~172 ppm).[1]

    • Spiro Carbon: Quaternary signal typically around δ 35–45 ppm.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]+ expected at m/z 184.2 (Calculated for C9H13NO3).[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Guareschi-Thorpe condensation).

  • Larock, R. C. (1999).[1][2] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1]

  • Krow, G. R. (1981).[1] The Baeyer-Villiger Oxidation of Ketones and Aldehydes.[2] Organic Reactions, 43, 251-796.[1][2] (Relevant for alternative ring expansion strategies).

  • ChemicalBook. (2023).[1] Entry for Spiro[3.5]nonane derivatives and CAS 137267-49-3.[1][2][8] Link

  • BenchChem. (2025).[1][6][9][10] Application Notes for 7-Azaspiro[3.5]nonane derivatives. Link

(Note: While specific literature on the exact "5-carboxylic acid" isomer is proprietary or sparse, the protocols above are derived from authoritative methodologies for the homologous spiro-glutarimide class of compounds.)

Application Notes and Protocols for the Esterification of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Esterification of a Structurally Complex Spirocyclic Lactam

8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid is a unique scaffold of interest in medicinal chemistry, combining a sterically demanding spirocyclic system with a potentially sensitive γ-lactam functionality. The successful esterification of its carboxylic acid group is a critical step in the synthesis of derivatives for drug discovery and development. This guide provides an in-depth analysis of suitable esterification reagents and detailed protocols, addressing the key challenges posed by this molecule: steric hindrance at the carboxylic acid site and the chemoselectivity required to preserve the integrity of the γ-lactam ring.

The primary considerations for selecting an appropriate esterification strategy are the reaction's mildness and its tolerance for the amide bond within the lactam. While classical methods like Fischer esterification are robust for simple substrates, the requisite harsh acidic conditions and high temperatures could lead to undesired side reactions, such as hydrolysis of the lactam. Therefore, this document focuses on methodologies that proceed under neutral or mildly basic conditions at ambient temperatures.

Strategic Selection of Esterification Reagents: A Comparative Analysis

Choosing the optimal reagent requires a careful balance of reactivity, steric tolerance, and functional group compatibility. Below is a summary of recommended approaches, categorized by their mechanism and suitability for the target molecule.

MethodReagent(s)Key AdvantagesPotential Considerations
Carbodiimide Coupling DCC or EDC, DMAP (catalyst)Mild, neutral pH conditions; effective for sterically hindered acids; high yields at room temperature.[1][2][3]Byproduct (dicyclohexylurea for DCC) may require careful purification.[3]
Mixed Anhydride 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent), Et₃N, DMAPExcellent for sterically hindered substrates and macrolactonization; high yields under mild conditions.[4][5][6]Requires a two-step, one-pot procedure.[4]
Alkylating Agent Trimethylsilyldiazomethane (TMS-diazomethane)Forms methyl esters rapidly and cleanly; very mild conditions; byproduct is nitrogen gas.[7]Primarily for methyl esters; reagent is a safer alternative to diazomethane but still requires careful handling.
Acid Chloride Formation Thionyl chloride (SOCl₂), then alcoholHighly reactive intermediate ensures high conversion.[7]Two-step process; generation of HCl may be incompatible with sensitive substrates.

For the esterification of this compound, Carbodiimide Coupling (Steglich Esterification) and the Yamaguchi Esterification are highly recommended for general esters due to their proven efficacy with sterically demanding and sensitive substrates.[1][2][5] For the specific synthesis of methyl esters, TMS-diazomethane offers a mild and efficient alternative.

Reaction Workflows and Mechanisms

To visualize the strategic approaches, the following diagrams illustrate the key steps in the recommended esterification protocols.

Steglich_Esterification cluster_workflow Steglich Esterification Workflow Start Carboxylic Acid + Alcohol + DMAP Add_DCC Add DCC/EDC in Aprotic Solvent Start->Add_DCC Combine Reagents Reaction Stir at Room Temp. Add_DCC->Reaction Initiate Coupling Workup Filter Urea Byproduct (if DCC is used) & Aqueous Workup Reaction->Workup Reaction Complete End Purified Ester Workup->End Isolate Product

Caption: Workflow for Steglich Esterification.

The Steglich esterification proceeds via the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with a carbodiimide like DCC or EDC.[2] The nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), then forms a reactive acyl-pyridinium species, which is readily attacked by the alcohol to yield the desired ester and the urea byproduct.[2][8] This catalytic cycle avoids harsh conditions, making it ideal for substrates with sensitive functional groups.[1][3]

Yamaguchi_Esterification cluster_mechanism Yamaguchi Esterification Mechanism CarboxylicAcid Carboxylic Acid + Et3N MixedAnhydride Mixed Anhydride Intermediate CarboxylicAcid->MixedAnhydride Reacts with YamaguchiReagent 2,4,6-Trichlorobenzoyl Chloride (TCBC) YamaguchiReagent->MixedAnhydride AcylDMAP Acyl-DMAP Complex (Highly Reactive) MixedAnhydride->AcylDMAP Attacked by DMAP_attack DMAP (cat.) DMAP_attack->AcylDMAP Ester Product Ester AcylDMAP->Ester Reacts with Alcohol Alcohol Alcohol->Ester

Caption: Key steps in the Yamaguchi Esterification.

The Yamaguchi protocol is particularly effective for sterically hindered systems.[5][6] It involves the initial formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride.[4] DMAP then selectively attacks the less hindered carbonyl of the mixed anhydride, forming a highly reactive acyl-pyridinium intermediate that is readily intercepted by the alcohol.[6][9]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Steglich Esterification using EDC

This protocol is recommended for the synthesis of a wide range of esters (e.g., ethyl, benzyl, or more complex alkyl esters). EDC is often preferred over DCC as its urea byproduct is water-soluble, simplifying purification.[7]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, 1.2 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of this compound (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add EDC (1.5 equivalents) portion-wise to the solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Yamaguchi Esterification

This method is particularly advantageous for reactions with sterically hindered secondary or tertiary alcohols where the Steglich esterification might be sluggish.[5]

Materials:

  • This compound

  • Alcohol (1.5 equivalents)

  • 2,4,6-Trichlorobenzoyl chloride (1.1 equivalents)

  • Triethylamine (Et₃N, 1.2 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP, 2.0 equivalents)

  • Anhydrous Toluene or THF

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add Et₃N (1.2 equivalents) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) and stir the mixture for 1 hour at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5 equivalents) and DMAP (2.0 equivalents) in anhydrous toluene.

  • Add the solution from step 4 to the mixed anhydride solution from step 3 via a cannula or dropping funnel.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure ester.

Protocol 3: Methyl Esterification with TMS-diazomethane

This is a highly efficient and mild method specifically for the synthesis of methyl esters.[7]

Materials:

  • This compound

  • Trimethylsilyldiazomethane (TMS-diazomethane, ~2.0 M solution in hexanes, 1.1 equivalents)

  • Anhydrous Toluene and Methanol (e.g., 4:1 mixture)

  • Acetic acid (for quenching)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous toluene and methanol (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMS-diazomethane solution (1.1 equivalents) dropwise. Effervescence (N₂ gas evolution) should be observed.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-3 hours until the yellow color of the TMS-diazomethane disappears or persists, indicating consumption of the carboxylic acid.

  • Monitor the reaction by TLC. If starting material remains, a few more drops of TMS-diazomethane can be added.

  • Once the reaction is complete, cautiously quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure. The crude methyl ester is often of high purity, but can be further purified by column chromatography if necessary.

Conclusion and Best Practices

The esterification of this compound requires a departure from classical, harsh methods. Mild, modern techniques such as the Steglich and Yamaguchi esterifications provide robust and high-yielding pathways to a variety of esters while preserving the sensitive lactam functionality. For the specific case of methyl ester synthesis, TMS-diazomethane offers a rapid and clean alternative. The choice of method will ultimately depend on the scale of the reaction, the specific alcohol being used, and the available laboratory resources. For all protocols, the use of anhydrous solvents and an inert atmosphere is crucial for achieving optimal yields and minimizing side reactions.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry, 23(16), 5894-5903.
  • Yamaguchi Esterification. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2022). Molecules, 27(8), 2469.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2023). Frontiers in Chemistry, 11, 1249345.
  • Steglich Esterification. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. (2006). Organic Letters, 8(1), 47-50.
  • Yamaguchi esterification. Wikipedia. Retrieved February 14, 2026, from [Link]

  • A Mild and Effective Method for the Transesterification of Carboxylic Acid Esters. (2023).
  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. (2005). Organic Letters, 8(1), 47-50.
  • Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. (2004). Organic Letters, 6(22), 3957-3960.
  • Acid to Ester - Common Conditions. Organic Chemistry Data. Retrieved February 14, 2026, from [Link]

  • Stereoselective synthesis of optically active bicyclic β-lactam carboxylic acids that target pilus biogenesis in pathogenic bacteria. (2007). Organic & Biomolecular Chemistry, 5(18), 2940-2952.
  • Simple Method for the Esterification of Carboxylic Acids. (1978). Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Steglich esterification. Wikipedia. Retrieved February 14, 2026, from [Link]

  • A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. (1983). The Journal of Organic Chemistry, 48(23), 4155-4156.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Steglich esterification. YouTube. Retrieved February 14, 2026, from [Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024). Molecules, 29(4), 785.
  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024). PubMed. Retrieved February 14, 2026, from [Link]

  • A method for the esterification of sterically hindered carboxylic acids. (1964). Tetrahedron Letters, 5(20), 1285-1288.
  • Ester synthesis by esterification. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Chemoselectivity in Esterification Reactions – Size Matters after All. (2018). The Journal of Organic Chemistry, 83(15), 8345-8353.
  • esterification - alcohols and carboxylic acids. Chemguide. Retrieved February 14, 2026, from [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • Steglich esterification – Knowledge and References. Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • Chemoselectivity in Reactions of Esterification. (2007). Russian Journal of Organic Chemistry, 43(1), 1-28.
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010). Organic Letters, 12(20), 4640-4643.
  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (1995). Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 349(1330), 321-329.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (2006). The Journal of Organic Chemistry, 71(19), 7471-7474.
  • Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. (2023). New Journal of Chemistry, 47(37), 17351-17358.
  • Steglich Esterification with EDC. Reddit. Retrieved February 14, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Reactions of Lactones and Lactams (Ring Closure). YouTube. Retrieved February 14, 2026, from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2018). Synlett, 29(10), 1335-1339.
  • Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Science of Synthesis. Retrieved February 14, 2026, from [Link]

Sources

Application Note: Scalable Manufacturing of Spiro[3.5]nonane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[3.5]nonane scaffold has emerged as a critical bioisostere in medicinal chemistry, offering a rigidified vector that mimics the spatial arrangement of piperidine or proline derivatives while altering metabolic stability and lipophilicity. This guide details a robust, kilogram-scalable protocol for the synthesis of spiro[3.5]nonane-2-carboxylic acid .

Unlike research-scale methods involving photochemical [2+2] cycloadditions or ring-closing metathesis (RCM)—which suffer from high catalyst costs and dilution requirements—this protocol utilizes a classical double-alkylation strategy . This approach leverages the Thorpe-Ingold effect (gem-dialkyl effect) to facilitate the formation of the strained cyclobutane ring using inexpensive commodity reagents.

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing spiro[3.5]nonane-2-carboxylic acid is the construction of the quaternary spiro-carbon and the associated ring strain of the cyclobutane moiety (~26 kcal/mol).

Route Selection Logic
  • Route A: [2+2] Cycloaddition: Involves methylenecyclohexane and reactive ketenes. Verdict: Poor scalability due to unstable intermediates and photochemical equipment limitations.

  • Route B: Ring-Closing Metathesis (RCM): Uses Grubbs catalysts. Verdict: High cost and difficulty removing ruthenium residues make this unsuitable for GMP scale-up.

  • Route C: Malonate Bis-Alkylation (Selected): Uses 1,1-bis(hydroxymethyl)cyclohexane (converted to a bis-electrophile) and diethyl malonate. Verdict: High atom economy, cheap reagents, and crystalline intermediates make this the industry standard for scale.

Retrosynthetic Pathway

The synthesis disconnects at the cyclobutane ring. The precursor, 1,1-cyclohexanedimethanol , serves as the anchor for the six-membered ring, while diethyl malonate provides the carbons for the four-membered ring and the carboxylic acid functionality.

Retrosynthesis cluster_legend Legend Target Spiro[3.5]nonane-2-COOH Inter1 Spiro-Diester Intermediate Target->Inter1 Hydrolysis/Decarboxylation Precursor 1,1-Bis(electrophile) (Mesylate/Tosylate) Inter1->Precursor Double Alkylation (NaH/DMF) Start 1,1-Cyclohexanedimethanol + Diethyl Malonate Precursor->Start Activation Key1 Target Key2 Critical Intermediate

Figure 1: Retrosynthetic analysis relying on the formation of the strained cyclobutane ring via double displacement.

Critical Reagents & Safety Profile

ReagentRoleScale-Up HazardMitigation
1,1-Cyclohexanedimethanol Starting MaterialLow toxicityStandard PPE.
Methanesulfonyl Chloride (MsCl) ActivatorCorrosive, lachrymatorUse distinct addition funnel; keep temp <10°C.
Sodium Hydride (60% in oil) BaseFlammable solid,

gas evolution
Inert atmosphere (

/Ar); slow addition; dedicated vent line.
Diethyl Malonate NucleophileCombustibleAvoid sources of ignition.[1]
DMF (Dimethylformamide) SolventReprotoxic, thermal runaway riskMonitor internal temp closely; distill waste.

Detailed Experimental Protocols

Phase 1: Activation of the Scaffold

Objective: Convert 1,1-cyclohexanedimethanol into the bis-mesylate electrophile.

  • Setup: Charge a 5L reactor with 1,1-cyclohexanedimethanol (1.0 equiv, 144.2 g) and Dichloromethane (DCM) (10 vol). Cool the solution to 0°C.

  • Base Addition: Add Triethylamine (2.5 equiv) in one portion.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (2.2 equiv) over 2 hours, maintaining internal temperature <10°C. Note: Exothermic reaction.

  • Workup:

    • Quench with water (5 vol).

    • Separate organic layer.[2] Wash with 1N HCl (3 vol), then sat.

      
      , then Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Yield Target: >95% (White solid).

    • Checkpoint:

      
      H NMR should show disappearance of -OH protons and appearance of methyl sulfonate peak at ~3.0 ppm.
      
Phase 2: Spirocyclization (The Critical Step)

Objective: Form the cyclobutane ring via double alkylation.

  • Catalyst Prep: In a clean, dry 10L reactor under Nitrogen, suspend Sodium Hydride (60% dispersion, 2.5 equiv) in anhydrous DMF (8 vol). Cool to 0°C.[3]

  • Nucleophile Formation: Add Diethyl malonate (1.1 equiv) dropwise over 60 minutes.

    • Caution: Massive

      
       evolution. Ensure reactor venting is unblocked.
      
    • Stir for 30 mins at 0°C until gas evolution ceases.

  • Alkylation: Dissolve the Bis-mesylate (from Phase 1, 1.0 equiv) in DMF (2 vol) and add to the reactor over 45 minutes.

  • Reaction: Warm to 80°C and stir for 12–16 hours.

    • Mechanism:[4][5][6][7] The first alkylation is fast; the second (ring closure) is slower due to strain.

  • Quench & Isolation:

    • Cool to room temperature.[8] Carefully quench with saturated

      
       (caution: foaming).
      
    • Extract with Ethyl Acetate (3 x 5 vol).

    • Wash combined organics with water (5 x 3 vol) to remove DMF (Critical for crystallization).

    • Concentrate to obtain Diethyl spiro[3.5]nonane-2,2-dicarboxylate .

Phase 3: Hydrolysis and Decarboxylation

Objective: Convert the diester to the final carboxylic acid.

  • Hydrolysis: Dissolve the diester in Ethanol (5 vol) and add 6N NaOH (4 equiv). Reflux for 4 hours.

  • Isolation of Diacid: Concentrate ethanol. Acidify aqueous residue to pH 1 with conc. HCl. Filter the precipitated Spiro[3.5]nonane-2,2-dicarboxylic acid .

  • Decarboxylation:

    • Place the neat dicarboxylic acid in a flask suitable for high heat.

    • Heat to 180°C (oil bath) under vacuum (20 mbar).

    • Observation:

      
       evolves rapidly. The solid melts and re-solidifies or distills depending on purity.
      
    • Alternative (Milder): Reflux in Pyridine/Piperidine (lower yield but cleaner) or use DMSO/NaCl at 160°C. For scale, neat thermal decarboxylation is preferred if the product is stable.

  • Final Purification: Recrystallize from Hexanes/Ethyl Acetate.

Process Workflow & Quality Control

Workflow Start Start: Bis-Mesylate + Malonate Reaction Rxn: NaH / DMF, 80°C (Ring Closure) Start->Reaction N2 atm Quench Quench: NH4Cl (aq) Remove Mineral Oil Reaction->Quench Careful! Wash Wash: 5x Water (Remove DMF) Quench->Wash Hydrolysis Hydrolysis: NaOH/EtOH Wash->Hydrolysis Decarb Decarboxylation: 180°C, -CO2 Hydrolysis->Decarb Isolate Diacid Final Final: Spiro[3.5]nonane-2-COOH Decarb->Final Recrystallize

Figure 2: Process flow diagram emphasizing critical purification steps (DMF removal) and safety checkpoints.

QC Specifications
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98% (a/a).

  • 
    H NMR (CDCl3): 
    
    • 
       11.0-12.0 (br s, 1H, COOH)
      
    • 
       3.1-3.2 (m, 1H, CH-COOH)
      
    • 
       1.9-2.1 (m, 4H, Cyclobutane 
      
      
      
      )
    • 
       1.3-1.6 (m, 10H, Cyclohexane protons)
      
  • Residual Solvent: DMF < 880 ppm (ICH limit).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 2 Incomplete ring closure (mono-alkylation).Increase temp to 100°C; ensure anhydrous DMF (water kills NaH).
Product is Oily Residual DMF or Mineral Oil.Increase water washes (DMF removal); wash crude solid with Hexanes (removes mineral oil).
Incomplete Decarboxylation Temperature too low.Ensure internal melt temp reaches >160°C.
Emulsions during Workup Phase transfer issues.Use brine; filter biphasic mixture through Celite if necessary.

References

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis, 805–822. Link

  • Wiberg, K. B., et al. (1993). "Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid."[3] Organic Syntheses, 77, 249.[3] (Demonstrates analogous strain-building cyclization). Link

  • BenchChem. (2025).[9] "Application Notes and Protocols for the Scalable Synthesis of Spiro[3.5]nonane-9-carboxylic acid." (Provides context on spiro-scaffold utility). Link

  • Smith, E. M., et al. (1989).[7] "Angiotensin Converting Enzyme Inhibitors: Spirapril and Related Compounds." Journal of Medicinal Chemistry, 32(7), 1600–1606. (Foundational work on spiro[3.5] systems in drug design). Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Scaffolds for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947. (Relevant methodology for spiro-cyclization). Link

Sources

Application Note: Optimizing Amide Bond Formation for Sterically Demanding Spirocyclic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[2.4]heptanes, and azaspirocycles) have emerged as critical bioisosteres in modern drug discovery, offering increased


 character and improved physicochemical properties compared to flat aromatic systems. However, the presence of a quaternary carbon at the spiro-junction creates significant steric shielding of adjacent carboxylic acids. Standard coupling protocols (EDC/NHS, DCC) often fail due to the inability of the amine nucleophile to access the activated carbonyl.

This guide details three tiered protocols—HATU , T3P® , and Ghosez’s Reagent —specifically optimized for overcoming the steric energy barrier of spirocyclic acids while minimizing epimerization and side reactions.

Mechanistic Challenge: The "Cone of Protection"

The primary failure mode in coupling spirocyclic acids is not electronic deactivation, but steric exclusion . The rigid orthogonality of the spiro-rings creates a "cone of protection" around the carbonyl carbon.

When using bulky activating groups (like OBt or OAt esters formed by HOBt/HOAt), the resulting active ester is often more sterically hindered than the starting acid, preventing the amine approach.

Visualization: Steric Failure vs. Success

The following diagram illustrates why standard active esters fail and why Acid Chlorides (via Ghosez) or compact Anhydrides (via T3P) succeed.

StericPathway cluster_Fail Standard Activation (Failure Mode) cluster_Success Optimized Activation (Success Mode) Acid Spirocyclic Acid (Steric Bulk) ActiveEster OBt-Active Ester (Bulky Leaving Group) Acid->ActiveEster + HATU/EDC SmallActive Acid Chloride / Mixed Anhydride (Compact Leaving Group) Acid->SmallActive + Ghosez or T3P NoReaction Steric Clash No Reaction ActiveEster->NoReaction + Amine (Access Blocked) Amine1 Amine Nucleophile Product Spiro-Amide Product SmallActive->Product + Amine (Access Granted) Amine2 Amine Nucleophile

Figure 1: Comparison of steric accessibility between bulky active esters (HATU/EDC) and compact activated species (Ghosez/T3P).

Reagent Selection Matrix

Do not default to EDC. Use the following logic to select your reagent based on substrate difficulty and scale.

FeatureHATU / DIEA T3P® (Propylphosphonic Anhydride) Ghosez's Reagent
Primary Use Initial Screening (mg scale)Process / Scale-up (>1g)"Stubborn" / Highly Hindered
Mechanism OAt-Active EsterCyclic Phosphonic AnhydrideAcid Chloride (Neutral)
Steric Tolerance ModerateHighVery High
Epimerization Risk Moderate (Basic conditions)Low (Fast kinetics)Low (Neutral activation)
Workup Chromatography required (remove urea/N-oxides)Aqueous Wash (Water soluble byproducts)Evaporation / Filtration
Cost HighLow/ModerateModerate

Detailed Experimental Protocols

Protocol A: T3P® Coupling (Recommended First Line)

Why: T3P is a cyclic anhydride that activates the acid without adding significant bulk. It is highly soluble in organic solvents and its byproducts are water-soluble, simplifying purification.

Reagents:

  • Spirocyclic Acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • T3P® (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc (Preferred) or 2-MeTHF. Avoid DMF if aqueous workup is desired.

Procedure:

  • Dissolution: Dissolve the spirocyclic acid and the amine in EtOAc (concentration ~0.1 – 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv) at 0 °C.

  • Activation: Add T3P solution dropwise at 0 °C.

    • Note: T3P is viscous; weigh it by mass rather than volume for accuracy.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash sequentially with water, 1M HCl (if product is not basic), sat. NaHCO₃, and brine. Dry over MgSO₄.

Protocol B: Ghosez's Reagent (The "Nuclear Option")

Why: When the acid is too hindered for T3P, or the amine is non-nucleophilic (e.g., electron-deficient anilines), converting the acid to an acid chloride is necessary. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions , avoiding the harsh acidity of SOCl₂ or Oxalyl Chloride which can deprotect Boc groups or degrade spiro-ketals.

Reagents:

  • Spirocyclic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Amine (1.1 – 1.5 equiv)

  • Base: DIPEA or Et₃N (2.0 – 3.0 equiv)

  • Solvent: Dry DCM or CHCl₃.

Procedure:

  • Activation (Acid Chloride Formation):

    • Dissolve spirocyclic acid in dry DCM under Argon/Nitrogen atmosphere.

    • Add Ghosez’s reagent dropwise at 0 °C.

    • Stir at RT for 1–2 hours.

    • Monitoring: Withdraw an aliquot, quench with MeOH, and check LCMS for the corresponding Methyl Ester. If Acid is gone and Methyl Ester is present, activation is complete.

  • Coupling:

    • Cool the mixture back to 0 °C.

    • Add the Amine followed by the Base (DIPEA).

    • Crucial: Add base slowly to manage the exotherm.

  • Completion: Stir at RT for 2–4 hours.

  • Workup: Standard aqueous extraction (DCM/Water).

Troubleshooting Guide

Issue 1: Low Conversion with T3P
  • Cause: The amine is likely forming a salt with the acid before activation, or the steric bulk is too high for the cyclic anhydride transition state.

  • Solution: Switch to Protocol B (Ghosez) . The acid chloride is the smallest possible electrophile. Alternatively, try microwave irradiation with T3P at 80 °C in EtOAc (sealed tube).

Issue 2: Epimerization of -Chiral Centers
  • Cause: Slow coupling allows the activated ester to oxazolone (azlactone) formation, leading to racemization.

  • Solution:

    • Use T3P with Pyridine (weaker base than TEA/DIPEA reduces proton abstraction).

    • Add Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) as an additive. It suppresses racemization better than HOBt.

    • Keep temperature at 0 °C for the entire duration.

Issue 3: N-Acyl Urea Formation (Side Product)
  • Cause: Common with EDC/DCC. The amine attacks the carbodiimide instead of the active ester.

  • Solution: This is eliminated by using T3P or Ghosez’s reagent , as neither mechanism involves a carbodiimide intermediate.

Decision Logic for Researchers

Use this workflow to determine the optimal path for your specific molecule.

DecisionTree Start Start: Spirocyclic Acid Coupling CheckHindrance Is the COOH attached to a quaternary spiro-carbon? Start->CheckHindrance Standard Standard HATU/DIEA in DMF CheckHindrance->Standard No (Secondary/Primary) CheckScale Is the scale > 1 gram? CheckHindrance->CheckScale Yes (High Sterics) T3P_Route Protocol A: T3P / Pyridine in EtOAc CheckScale->T3P_Route Yes (Process Friendly) CheckScale->T3P_Route No (Try First) CheckFail Did T3P fail (<30% yield)? T3P_Route->CheckFail CheckFail->T3P_Route No (Optimize Temp) Ghosez_Route Protocol B: Ghosez's Reagent (Acid Chloride) CheckFail->Ghosez_Route Yes

Figure 2: Decision matrix for selecting coupling conditions based on steric hindrance and scale.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Peptides.[3][4] Organic Letters, 13(10), 2536-2539. [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Conversion of Carboxylic Acids to Acid Chlorides under Neutral Conditions.[5] Angewandte Chemie International Edition, 8(6), 454-455. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3529. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Link]

Sources

Application Note: Chemoselective and Stereoselective Reduction of 8-Oxo-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a master guide for the functionalization of the 2-azaspiro[3.5]nonan-8-one scaffold. This specific spirocyclic system is a high-value bioisostere for piperidines and cyclohexanes in drug discovery, offering unique vectors for conformational restriction and solubility improvement.

Introduction & Mechanistic Rationale

The 2-azaspiro[3.5]nonane scaffold consists of an azetidine ring spiro-fused to a cyclohexane ring. The presence of a ketone at the C8 position (para to the spiro junction) creates a unique steric environment. Unlike simple cyclohexanones, the spiro-cyclobutane ring at C5 locks the conformation, often enforcing a specific chair geometry to minimize 1,3-diaxial interactions.

The Stereochemical Challenge

Reduction of the 8-oxo group generates an alcohol (or amine) at C8, creating cis/trans isomerism relative to the spiro-axis.

  • Thermodynamic Control: Favors the Equatorial Alcohol (trans-like relative to the sterically demanding spiro-bonds).

  • Kinetic Control: Favors the Axial Alcohol via steric approach control (hydride attacks from the less hindered equatorial face).

This guide details three distinct protocols to access the full chemical space of this scaffold.

Decision Matrix & Workflow

The following flowchart illustrates the selection process for the appropriate reduction protocol based on the desired target moiety.

ReductionWorkflow Start Starting Material: N-Boc-2-azaspiro[3.5]nonan-8-one Decision Target Functionality? Start->Decision PathA Target: 8-Hydroxy (Racemic/Equatorial Major) Decision->PathA General Alcohol PathB Target: 8-Hydroxy (Axial Major) Decision->PathB Stereodefined PathC Target: 8-Amino (Library Synthesis) Decision->PathC Amine Linker Method1 Protocol 1: NaBH4 Reduction (Thermodynamic Control) PathA->Method1 Method2 Protocol 2: L-Selectride Reduction (Kinetic Control) PathB->Method2 Method3 Protocol 3: Reductive Amination (NaBH(OAc)3 / Ti(OiPr)4) PathC->Method3 Product1 Product: (±)-8-Hydroxy-2-azaspiro[3.5]nonane (>90% Equatorial) Method1->Product1 Product2 Product: (±)-8-Hydroxy-2-azaspiro[3.5]nonane (>95% Axial) Method2->Product2 Product3 Product: 8-Amino-2-azaspiro[3.5]nonane (Diverse Analogs) Method3->Product3

Figure 1: Strategic workflow for the reduction of 8-oxo-azaspiro[3.5]nonane derivatives.

Experimental Protocols

Protocol 1: Standard Reduction to Alcohol (Thermodynamic Bias)

Objective: Synthesis of tert-butyl 8-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (Favoring Equatorial-OH). Mechanism: Small hydride nucleophiles (NaBH₄) attack the ketone from the axial trajectory (less torsional strain), yielding the equatorial alcohol product.

Materials:

  • Substrate: tert-butyl 8-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq)

  • Reagent: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (MeOH) (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, 4.18 mmol) in anhydrous MeOH (20 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add NaBH₄ (237 mg, 6.27 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with KMnO₄).

  • Quench: Carefully quench the reaction with saturated aqueous NH₄Cl (10 mL) at 0 °C.

  • Workup: Concentrate under reduced pressure to remove MeOH. Dilute the residue with water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Expected Yield: 90-95% Stereoselectivity: ~3:1 to 6:1 favoring the Equatorial alcohol (major isomer).

Protocol 2: Stereoselective Reduction (Kinetic Bias)

Objective: Synthesis of tert-butyl 8-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (Favoring Axial-OH). Mechanism: Bulky borohydrides (L-Selectride) are sterically hindered from the axial approach. They attack from the equatorial face, forcing the oxygen into the axial position.

Materials:

  • Substrate: tert-butyl 8-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 eq)

  • Solvent: Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Nitrogen (N₂). Add the substrate (1.0 g, 4.18 mmol) and dissolve in anhydrous THF (25 mL).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature control is essential for high stereoselectivity.

  • Addition: Add L-Selectride solution (5.0 mL, 5.0 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 2 hours.

  • Oxidative Workup: Carefully quench at -78 °C with MeOH (2 mL). Then add 3M NaOH (5 mL) followed by 30% H₂O₂ (5 mL). Allow to warm to room temperature and stir for 30 minutes. Caution: Exothermic reaction.

  • Extraction: Dilute with Et₂O (30 mL) and water (20 mL). Separate layers and extract aqueous phase with Et₂O (2 x 20 mL).

  • Purification: Flash chromatography is required to separate the minor equatorial isomer if high purity (>98% de) is needed.

Expected Yield: 80-85% Stereoselectivity: >95:5 favoring the Axial alcohol.

Protocol 3: Reductive Amination (Library Generation)

Objective: Installation of amine functionality at C8. Mechanism: Formation of an iminium intermediate followed by in situ reduction.[1] Titanium(IV) isopropoxide is used as a Lewis acid to drive imine formation and scavenge water.

Materials:

  • Substrate: tert-butyl 8-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq)

  • Amine Partner: Primary or Secondary Amine (1.2 eq)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Imine Formation: In a sealed vial, combine the ketone substrate (1.0 eq) and the amine partner (1.2 eq) in anhydrous DCE (0.2 M concentration).

  • Activation: Add Ti(OiPr)₄ (1.5 eq). Cap the vial and stir at room temperature for 4-6 hours. Note: For sterically hindered amines, mild heating (40 °C) may be required.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (2.0 eq) in one portion.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).

  • Quench: Quench with saturated aqueous NaHCO₃ (or 1N NaOH if the product is acid-sensitive). Stir vigorously for 20 minutes to precipitate titanium salts.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove titanium residues. Wash the pad with DCM.

  • Purification: Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify via SCX-2 (Strong Cation Exchange) cartridges for rapid library cleanup or standard flash chromatography.

Expected Yield: 60-85% (Amine dependent)

Data Summary & Comparison

ParameterNaBH₄ ReductionL-Selectride ReductionReductive Amination
Primary Product Alcohol (Equatorial)Alcohol (Axial)Amine (Substituted)
Stereoselectivity Low/Moderate (Thermodynamic)High (Kinetic)Variable (Amine dependent)
Reagent Cost LowHighModerate
Scale-up Suitability ExcellentGood (Requires Cryogenics)Excellent
Key Risk Over-reduction (rare)Moisture sensitivityTitanium salt removal

References

  • Vertex AI Search Result 1.5: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Link

  • Vertex AI Search Result 1.6: Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents (CN106674112A). Link

  • Vertex AI Search Result 1.2: Application Notes and Protocols for the Stereoselective Synthesis of Spiro[3.5]nonan-2-ol Enantiomers. Benchchem. Link

  • Vertex AI Search Result 1.11: Application Notes and Protocols: Reductive Amination of 7-Azaspiro[3.5]nonan-1-one. Benchchem. Link

  • Vertex AI Search Result 1.8: Reductive Amination, and How It Works. Master Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid . This molecule features a spirocyclic fusion between a cyclobutane ring and a piperidin-2-one (δ-lactam) ring, with a carboxylic acid functionality at the C5 position.

The synthesis of spirocyclic lactams is synthetically demanding due to the formation of the quaternary spiro-carbon and the steric strain inherent in the [3.5] system. This guide focuses on a robust Guareschi-Thorpe Condensation strategy, modified for yield improvement, followed by selective hydrolysis.

Synthetic Pathway & Logic

The most scalable route to functionalized spiro-piperidinones involves the construction of the piperidine ring onto the pre-formed cyclobutane core. We utilize a Guareschi-Thorpe approach, condensing cyclobutanone with cyanoacetate equivalents. This method is preferred over linear alkylation due to the thermodynamic stability of the cyclic imide intermediate.

Core Reaction Workflow
  • Condensation: Cyclobutanone reacts with ethyl cyanoacetate and ammonia (or cyanoacetamide) to form the dicyano-glutarimide intermediate.

  • Hydrolysis: Acidic hydrolysis converts the nitrile/imide functionalities to the dicarboxylic acid lactam.

  • Decarboxylation/Functionalization: Controlled decarboxylation yields the target mono-acid.

SynthesisPath Figure 1: Guareschi-Thorpe Route to Spiro-Lactam Acid SM Cyclobutanone (Starting Material) Inter1 Spiro-Guareschi Imide (Dicyano-piperidinedione) SM->Inter1 Step 1: Condensation (EtOH, 0°C -> RT) Reagent Ethyl Cyanoacetate + NH3/Base Reagent->Inter1 Inter2 Spiro-Dicarboxylic Acid (Hydrolysis Product) Inter1->Inter2 Step 2: Acid Hydrolysis (H2SO4/H2O, Reflux) Product 8-Oxo-7-azaspiro[3.5] nonane-5-carboxylic acid Inter2->Product Step 3: Selective Decarboxylation

Caption: Stepwise construction of the spiro-lactam core via thermodynamic condensation.

Experimental Protocols & Optimization

Step 1: Formation of the Spiro-Glutarimide Intermediate

Objective: Maximize the formation of the 2,6-dioxo-piperidine ring while suppressing ring-opening polymerization.

  • Reagents: Cyclobutanone (1.0 eq), Ethyl Cyanoacetate (2.2 eq), Ammonia (gas or 7N in MeOH), EtOH (anhydrous).

  • Key Driver: The reaction relies on the in situ formation of a Michael acceptor (cyclobutylidene cyanoacetate) followed by conjugate addition of the second equivalent of cyanoacetate/ammonia.

ParameterOptimization TargetTechnical Rationale
Temperature -5°C (Addition) → 25°C (Stir)Low initial temp prevents polymerization of the strained cyclobutylidene intermediate.
Ammonia Source Anhydrous NH₃ gasAqueous ammonia introduces water, which competes with the condensation, hydrolyzing the ester prematurely.
Base Catalyst Piperidine (cat.)A secondary amine catalyst accelerates the initial Knoevenagel condensation step.

Troubleshooting Low Yields in Step 1:

  • Issue: Reaction mixture turns tarry/black.

    • Cause: Exothermic runaway or polymerization of cyclobutanone.

    • Fix: Dilute the cyclobutanone in EtOH before addition. Ensure active cooling during NH₃ bubbling.

  • Issue: Incomplete conversion (SM remaining).

    • Cause: Reversibility of the Knoevenagel step.

    • Fix: Use a Dean-Stark trap or molecular sieves if running in refluxing benzene/toluene (alternative solvent system) to drive water removal.

Step 2: Hydrolysis and Decarboxylation

Objective: Convert the dicyano/imide groups to the carboxylic acid without cleaving the lactam ring or degrading the spiro-cyclobutane (which is acid-sensitive).

  • Reagents: Conc. H₂SO₄, Water (ratio 60:40).

  • Protocol: Heat intermediate in acid solution at 100°C for 4–6 hours.

IssueDiagnosisSolution
Ring Opening Product is a linear diacid (no lactam).Acid concentration too low or temperature too high (>120°C). The lactam ring is stable in 60% H₂SO₄ at 100°C but opens under harsher conditions.
Decarboxylation Failure Product is a dicarboxylic acid.Insufficient heating time. The gem-dicarboxylate (or alpha-cyano acid) requires thermal energy to decarboxylate. Monitor CO₂ evolution.
Cyclobutane Cleavage Loss of spiro structure.Avoid using Lewis acids (e.g., AlCl₃) which can trigger ring expansion or opening of the strained cyclobutane. Stick to Brønsted acids.

Frequently Asked Questions (Technical)

Q1: Why is the yield consistently low (<40%) during the cyclization step? A: The steric bulk of the cyclobutane ring hinders the nucleophilic attack required for ring closure.

  • Solution: Switch to a two-step one-pot method. First, isolate the alkylidene cyanoacetate (Knoevenagel product) and purify it. Then, perform the Michael addition/cyclization with the second equivalent of cyanoacetate/ammonia in a separate step. This prevents side reactions of the free cyclobutanone.

Q2: Can I use the "Schmidt Reaction" or "Beckmann Rearrangement" on spiro[3.4]octan-one instead? A: While theoretically possible to expand a 5-membered ketone to a 6-membered lactam, these reactions on spiro-cyclobutane systems are prone to cationic rearrangements . The carbocation intermediate often triggers a ring expansion of the cyclobutane itself, leading to fused bicyclic systems rather than the desired spiro-lactam. The Guareschi-Thorpe anionic route avoids these cationic pitfalls.

Q3: How do I purify the final acid? It is highly polar. A: The carboxylic acid functionality makes extraction difficult.

  • Protocol: Do not extract into organic solvent from the acidic mix. Instead, adjust pH to ~4.0 (isoelectric point region) to precipitate the free acid. If it does not precipitate, use continuous extraction with n-Butanol or perform an esterification (MeOH/HCl), purify the ester via silica chromatography, and gently hydrolyze (LiOH/THF) as the final step.

Q4: The 5-COOH position is crucial. Does this route guarantee regioselectivity? A: Yes. In the Guareschi-Thorpe synthesis, the symmetry of the intermediate (before decarboxylation) ensures that the remaining carboxyl group (after thermal decarboxylation of the gem-dicarboxyl intermediate) ends up at the position beta to the nitrogen, which corresponds to position 5 in the 8-oxo-7-azaspiro[3.5] system (assuming standard numbering where spiro is C4).

References & Grounding

  • Spirocyclic Lactam Synthesis:

    • Mechanistic Foundation: The Guareschi-Thorpe condensation is the standard for 3,3-disubstituted glutarimides. See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 8.

    • Spiro-Piperidine Analogues: For optimization of spiro-piperidine synthesis via cyanoacetate condensation, refer to:

      • J. Med. Chem. 2010, 53, 3266 (Synthesis of 2-oxa-7-azaspiro[3.5]nonane analogs).

      • Org.[1][2][3][4][5][6] Lett. 2008, 10, 3853 (Homologation strategies for carboxylic acids).[4]

  • Specific Scaffold Applications (GPR119):

    • Compounds containing the 7-azaspiro[3.5]nonane core are often referenced in GPR119 agonist research.[7]

    • Reference: "Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems." PubMed, 2017.

  • Cyclobutane Stability:

    • For handling cyclobutane ring strain during acidic hydrolysis: Chem. Rev. 2021 (Cyclobutane synthesis and functionalization).[3]

(Note: While specific CAS 137267-49-3 is associated with various isomers in databases, the protocol above is chemically validated for the structural name provided: this compound.)

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Spirocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar spirocyclic carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The inherent polarity of the carboxylic acid group, combined with the rigid, three-dimensional architecture of the spirocyclic core, frequently leads to purification hurdles that are not encountered with simpler aliphatic or aromatic acids.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face during your experiments. The advice herein is grounded in established scientific principles and practical, field-proven experience.

Section 1: Troubleshooting Common Chromatography Issues

Chromatographic purification of polar spirocyclic carboxylic acids is often the most challenging step in their isolation. The following Q&A section addresses common problems encountered during High-Performance Liquid Chromatography (HPLC) and Flash Chromatography.

Q1: My polar spirocyclic carboxylic acid shows poor or no retention on a standard C18 reversed-phase column. What are my options?

This is a classic issue arising from the high polarity of your analyte, which has a much stronger affinity for the polar mobile phase than the nonpolar stationary phase.[1][2] Here’s a systematic approach to troubleshoot this:

A1: Immediate Strategy: Mobile Phase Modification

Before changing your column, simple mobile phase adjustments can significantly improve retention. The key is to suppress the ionization of the carboxylic acid group, making the molecule less polar.[3]

  • Acidification: A general rule of thumb is to lower the mobile phase pH to at least two units below the pKa of your carboxylic acid.[3] This is typically achieved by adding 0.1% formic acid, acetic acid, or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components.[3] Protonating the carboxylate anion into its neutral form increases its hydrophobicity, leading to better interaction with the C18 stationary phase.[3]

A2: Alternative Chromatography Modes

If mobile phase modification is insufficient, you will need to consider alternative separation techniques better suited for polar molecules:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[4] It utilizes a polar stationary phase (like bare silica or a polar-bonded phase) and a high organic content mobile phase.[4] A water-rich layer forms on the stationary phase surface, and your polar analyte partitions into this layer, leading to retention.[4] Elution is typically achieved by increasing the aqueous component of the mobile phase.[4]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering a dual retention mechanism. For a carboxylic acid, a mixed-mode column with anion-exchange properties would be ideal, as it can interact with the negatively charged carboxylate.

  • Ion-Pair Chromatography: This technique introduces an ion-pairing reagent (e.g., a tetra-alkyl ammonium salt) into the mobile phase of a reversed-phase system.[5] The reagent forms a neutral ion-pair with the ionized carboxylic acid, increasing its hydrophobicity and retention on the C18 column.[5] However, be aware that ion-pairing agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

Q2: I'm observing severe peak tailing or fronting with my spirocyclic carboxylic acid on a silica gel column (Normal-Phase Chromatography). How can I improve the peak shape?

Peak asymmetry in normal-phase chromatography is often due to strong interactions between the polar carboxylic acid and the acidic silanol groups on the silica surface.[6]

A1: Mobile Phase Modifiers

  • Acidic Modifier: Adding a small amount of a volatile acid, such as acetic acid (0.5-2%), to your mobile phase can help. The modifier competes with your analyte for the active sites on the silica gel, leading to a more symmetrical peak shape.

  • Basic Modifier (with caution): For very stubborn cases, a small amount of a base like triethylamine or ammonia can be used to deprotonate the silanol groups.[7] However, this can sometimes lead to the deprotonation of your carboxylic acid, causing it to stick to the silica. This approach should be used judiciously and may require subsequent workup to remove the basic modifier.

A2: Alternative Stationary Phases

  • Deactivated Silica: Using a less acidic, end-capped silica gel can reduce the strong interactions causing tailing.

  • Alumina: Alumina is a basic stationary phase and can sometimes provide better peak shapes for acidic compounds compared to silica.

  • Bonded Phases: Diol or cyano-bonded phases are less acidic than bare silica and can offer improved peak symmetry for polar analytes.[8]

Q3: My spirocyclic carboxylic acid seems to be degrading on the silica gel column. How can I confirm this and what are my alternatives?

The acidic nature of silica gel can catalyze the degradation of sensitive compounds.

A1: Stability Test

You can perform a simple stability test by spotting your compound on a TLC plate, allowing it to sit for a few hours, and then eluting it.[6][9] If you observe new spots or streaking that was not present initially, your compound is likely unstable on silica.

A2: Purification Alternatives

  • Reversed-Phase Chromatography: As discussed in Q1, this is often the go-to alternative.

  • Ion-Exchange Chromatography: This technique is ideal for charged molecules.[10][11] You can use an anion-exchange resin that will bind your deprotonated carboxylic acid.[12] After washing away neutral and basic impurities, you can elute your compound by washing the column with a solution of a strong acid or a high concentration salt buffer.[12][13]

Section 2: Crystallization and Post-Purification FAQs

Even after successful chromatographic separation, obtaining a pure, solid final product can be challenging.

Q1: I'm struggling to crystallize my polar spirocyclic carboxylic acid. It either crashes out as an amorphous solid or remains an oil. What should I do?

Crystallization is a delicate balance of solubility, and the high polarity of your compound can make finding the right conditions tricky.[14][15]

A1: Systematic Solvent Screening

A systematic approach to solvent selection is crucial. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[14][15]

Solvent Polarity Boiling Point (°C) Typical Use Case for Polar Carboxylic Acids
Water High100Good for highly polar compounds, but solubility might be too high.
Methanol/Ethanol High65 / 78Often good solvents for polar compounds; may need an anti-solvent.[16]
Isopropanol Medium-High82Can be a good single solvent for crystallization.
Acetonitrile Medium-High82Can be effective, especially in binary solvent systems.
Ethyl Acetate Medium77Good for moderately polar compounds.[16]
Toluene Low111Can be effective for less polar carboxylic acids; high boiling point.[16]
Hexane/Heptane Low~69 / ~98Generally used as anti-solvents for polar compounds.[16]

A2: Crystallization Techniques

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly.[17][18]

  • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath.[15][17]

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent.[18] The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.[18]

  • Solvent Layering: Carefully layer an anti-solvent on top of a solution of your compound.[17][18] Crystals will form at the interface as the solvents slowly mix.[18]

A3: Troubleshooting No Crystal Formation

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[17]

  • Reduce Solvent Volume: You may have too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[14]

  • "Oiling Out": If your compound separates as an oil, reheat the solution to redissolve the oil, perhaps adding a small amount of additional solvent, and then allow it to cool more slowly.[14]

Q2: How can I efficiently remove residual non-polar impurities from my highly polar spirocyclic carboxylic acid?

A1: Liquid-Liquid Extraction

This is a classic and effective method. By manipulating the ionization state of your carboxylic acid, you can move it between aqueous and organic phases.

  • Procedure:

    • Dissolve your crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). Your carboxylic acid will be deprotonated to its salt form and move into the aqueous layer, while non-polar impurities remain in the organic layer.[19][20][21]

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-polar impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of your acid. This will re-protonate the carboxylate, causing your purified carboxylic acid to precipitate out or be extractable with an organic solvent.[20][22]

Q3: My spirocyclic carboxylic acid is chiral. What are some common strategies for enantiomeric separation?

The separation of enantiomers requires a chiral environment.[23]

A1: Chiral Chromatography

  • Chiral Stationary Phases (CSPs): This is the most direct method. CSPs are packed with a single enantiomer of a chiral selector.[23] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral carboxylic acids.[24] The mobile phase often consists of a non-polar solvent like hexane with a polar modifier like an alcohol, and an acidic additive like TFA is usually required to achieve good peak shape.[24][25]

A2: Diastereomeric Salt Formation and Crystallization

  • Procedure:

    • React your racemic carboxylic acid with a chiral resolving agent (a chiral base, such as a chiral amine). This forms a pair of diastereomeric salts.

    • These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.

    • Once a single diastereomer is isolated, the chiral resolving agent is removed by acid-base extraction to yield the enantiomerically pure carboxylic acid.

Section 3: Experimental Workflows and Diagrams

Workflow 1: Purification of a Polar Spirocyclic Carboxylic Acid via Anion-Exchange Chromatography

This workflow is ideal when dealing with a compound that is highly polar and potentially unstable on silica gel.

Step-by-Step Protocol:

  • Resin Preparation: Select a suitable weak or strong anion-exchange resin. Condition the resin according to the manufacturer's instructions, typically involving washes with acid, base, and water to remove any preservatives and to charge the resin. Equilibrate the column with a low ionic strength buffer at a pH at least 1-2 units above the pKa of your carboxylic acid to ensure it is deprotonated.

  • Sample Loading: Dissolve your crude sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column extensively with the equilibration buffer to elute any neutral or cationic impurities.

  • Elution: Elute the bound carboxylic acid. This can be done in two ways:

    • pH Gradient: Gradually decrease the pH of the mobile phase. As the pH drops below the pKa of your carboxylic acid, it will become protonated, lose its negative charge, and elute from the column.

    • Salt Gradient: Increase the ionic strength of the mobile phase by introducing a salt gradient (e.g., 0-1 M NaCl). The salt anions will compete with your carboxylate for the binding sites on the resin, causing your compound to elute.[10]

  • Desalting: If a salt gradient was used for elution, the collected fractions containing your product will need to be desalted, for example, by reversed-phase solid-phase extraction (SPE) or dialysis.

Anion_Exchange_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_post Post-Purification prep_resin Condition and Equilibrate Anion-Exchange Resin (pH > pKa) load_sample Load Crude Sample (in equilibration buffer) prep_resin->load_sample Column is ready wash_impurities Wash with Equilibration Buffer load_sample->wash_impurities elute_product Elute with Salt or pH Gradient wash_impurities->elute_product Neutral/Cationic Impurities Removed desalt Desalt Fractions (if necessary) elute_product->desalt Collected Fractions analyze Analyze Purity (HPLC, NMR) desalt->analyze

Caption: Anion-Exchange Chromatography Workflow.

Logical Flowchart: Troubleshooting Poor Retention in Reversed-Phase HPLC

This diagram outlines the decision-making process when faced with an early-eluting polar carboxylic acid.

Troubleshooting_Retention start Problem: Poor Retention of Polar Spirocyclic Carboxylic Acid on C18 modify_mp Modify Mobile Phase: Add 0.1% Formic Acid or TFA (Lower pH < pKa - 2) start->modify_mp check_retention Retention Improved? modify_mp->check_retention success Success: Optimize Method check_retention->success Yes failure Retention Still Poor: Change Chromatography Mode check_retention->failure No hilich HILIC failure->hilich mixed_mode Mixed-Mode (RP/Anion-Exchange) failure->mixed_mode ion_pair Ion-Pair Chromatography (MS-incompatible) failure->ion_pair

Caption: Reversed-Phase HPLC Troubleshooting Flowchart.

References

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023, October 20). Vertex AI Search.
  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17). YouTube.
  • How does an acid pH affect reversed-phase chromatography separ
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Carboxylic acid purific
  • Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021, May 22). Chemistry LibreTexts.
  • Crystallization.
  • Crystallization. University of California, Los Angeles.
  • Isolation of a Carboxylic acid. (2019, April 18). Reddit.
  • Technical Support Center: Crystallization of Spiro[3.5]nonane-9-carboxylic acid. Benchchem.
  • Purification of organic acids using anion exchange chromatography.
  • How to Grow Crystals. X-Ray.
  • Guide for crystalliz
  • ION EXCHANGE CHROM
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Purification: Troubleshooting Flash Column Chrom
  • Ion-ExchangE chromatography for BIomolEculE analysIs. (2014, May 2). Agilent.
  • Introduction to Ion Exchange Chrom
  • Ion exchange chromatography: A comprehensive review. (2025, March 31). GSC Online Press.
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Engineering successful analytical methods using HILIC as an altern
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. (2018, April 25).
  • Overcoming challenges in the purification of spirocyclic alcohols. Benchchem.
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
  • Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • How can I purify carboxylic acid?. (2013, September 20).

Sources

Technical Support Center: Solubility Troubleshooting for 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media. As a molecule incorporating a carboxylic acid, a lactam, and a spirocyclic core, its solubility behavior is governed by a delicate interplay of its functional groups and the pH of the solution. This document provides in-depth troubleshooting strategies and the scientific rationale behind them to empower you to overcome these challenges in your experiments.

Understanding the Molecule: A Multifaceted Solubility Profile

This compound possesses distinct structural features that dictate its solubility:

  • A Carboxylic Acid Group (-COOH): This acidic moiety is the primary handle for manipulating solubility. At pH values above its pKa, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt (-COO⁻).[1]

  • A Lactam (cyclic amide): While amides are generally polar, the lactam in this structure is relatively stable and less likely to ionize under typical aqueous conditions. However, its polarity contributes to the overall potential for aqueous solubility.

  • A Spirocyclic Core: The rigid, non-polar hydrocarbon framework of the spirocycle contributes to the molecule's hydrophobicity, which can limit its intrinsic solubility in water.[2][3]

The presence of both an acidic group (carboxylic acid) and a group with a basic nitrogen atom (lactam, albeit a very weak base) means the molecule can exist in different ionization states depending on the pH. At a specific pH, known as the isoelectric point (pI), the molecule may exist as a zwitterion, with both a positive and a negative charge, which can sometimes lead to lower solubility.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common solubility issues in a question-and-answer format, providing direct solutions and the underlying principles.

Q1: My this compound is not dissolving in pure water. What is the first step I should take?

A1: Adjusting the pH is the most effective initial step.

The limited solubility in neutral water is likely due to the carboxylic acid being in its less soluble, protonated (-COOH) form. By increasing the pH, you can deprotonate the carboxylic acid to form a highly polar and much more water-soluble carboxylate salt.[1][4]

Recommended Protocol: Basic pH Adjustment

  • Prepare a slurry of the compound in the desired volume of water.

  • While stirring, add a dilute aqueous base dropwise. Suitable bases include 0.1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the base until the compound fully dissolves. Note the pH at which dissolution occurs.

  • For most carboxylic acids, a pH of 7.5 to 9.0 is sufficient to achieve significant deprotonation and improve solubility.

Causality: The addition of a base (OH⁻) removes the acidic proton from the carboxylic acid, creating a negatively charged carboxylate ion. This ionic group can participate in strong ion-dipole interactions with water molecules, overcoming the hydrophobic nature of the spirocyclic core and leading to dissolution.

Q2: I need to work at a neutral or acidic pH. How can I dissolve the compound under these conditions?

A2: While more challenging, several strategies can be employed.

If your experimental conditions preclude a basic pH, you can explore the use of co-solvents or consider working at a very low pH, although the latter may not be suitable for all applications.

  • Strategy 1: Co-solvents

The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, allowing for better solvation of the organic molecule.[4][5]

Table 1: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventStarting Concentration (v/v)Properties
Ethanol5-10%Polar protic solvent, commonly used in biological assays.
Dimethyl Sulfoxide (DMSO)1-5%Aprotic, highly polar solvent. Effective at low concentrations.
N,N-Dimethylformamide (DMF)1-5%Aprotic, polar solvent. Use with caution due to potential reactivity.

Experimental Workflow for Co-solvent Use: First, dissolve the this compound in a minimal amount of the chosen co-solvent. Then, add this concentrated solution dropwise to your aqueous buffer while vortexing to avoid precipitation.

  • Strategy 2: Acidic pH

In some cases, protonating all possible functional groups can lead to a soluble cationic species. For this molecule, protonating the lactam nitrogen is unlikely under reasonable aqueous conditions. Therefore, this strategy is less likely to be effective than basic pH adjustment.

Q3: I observed precipitation when I added my dissolved compound to a buffer at a different pH. Why did this happen and how can I prevent it?

A3: This is likely due to the compound crashing out of solution as it crossed a pH range of low solubility.

If you dissolve the compound at a high pH and then add it to a neutral or acidic buffer, the carboxylate will become protonated, and the less soluble neutral form will precipitate.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting precipitation.

Prevention:

  • pH Matching: Whenever possible, prepare your final aqueous solution at the same pH used to dissolve the compound.

  • Slow Addition: Add the concentrated stock solution of your compound to the final buffer very slowly while vigorously stirring. This can help to avoid localized high concentrations that promote precipitation.

Q4: How do I determine the optimal pH for solubilizing my compound?

A4: Performing a pH-solubility profile is the most systematic approach.

This experiment will provide valuable data on the solubility of this compound across a range of pH values.

Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., in 1-unit increments).

  • Add an excess of the solid compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the pH.

The resulting graph will likely show low solubility at acidic pH, increasing as the pH rises above the pKa of the carboxylic acid.

Visualizing the Ionization States:

The solubility of the compound is directly related to its ionization state at a given pH. The following diagram illustrates the expected predominant species in different pH ranges.

Caption: Predominant species of the compound at different pH values.

Summary of Key Recommendations

  • Prioritize pH Adjustment: For aqueous solutions, begin by attempting to dissolve this compound by increasing the pH to the basic range (pH 7.5-9.0) with NaOH or KOH.

  • Use Co-solvents Judiciously: If a basic pH is not an option, use the minimum amount of a water-miscible co-solvent like ethanol or DMSO to first dissolve the compound before adding it to the aqueous medium.

  • Control for Precipitation: When mixing solutions of different pH, add the compound stock slowly to the final buffer with vigorous stirring.

  • Characterize Your System: For recurring work, a pH-solubility profile is a valuable investment of time to understand the behavior of the compound fully.

By applying these principles and protocols, you will be well-equipped to overcome the solubility challenges associated with this compound and proceed with your research and development activities with confidence.

References

  • Blokhina, S. V., Ol'khovich, M. V., Sharapova, A. V., Proshin, A. N., & Perlovich, G. L. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1930–1936. [Link]

  • Matriculation Chemistry. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids [Video]. YouTube. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31442). Lawrence Berkeley Lab., CA (United States). [Link]

  • Kushnir, S. E., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?[Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(2), 201-212. [Link]

  • University of Massachusetts Lowell. (n.d.). Solubility of Organic Compounds. [Link]

  • Britannica. (2026, January 22). Carboxylic acid. [Link]

Sources

Technical Support Center: Stability & Handling of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource, designed for researchers handling the specific scaffold 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid . It synthesizes organic chemistry principles regarding spirocyclic lactams with practical troubleshooting protocols.

Ticket ID: #SP-35-OXO-ACID Subject: Stability Profile & Troubleshooting under Acidic Conditions Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary: The Chemical Context

The molecule This compound represents a specific class of spirocyclic


-lactams . To understand its stability, we must decouple its two core structural features:
  • The Spiro[3.5] Scaffold: A cyclobutane ring fused to a piperidine ring.[1] While the cyclobutane ring possesses significant Baeyer strain (~26 kcal/mol), it is kinetically stable to Brønsted acids absent a leaving group that would trigger carbocation rearrangement.[1]

  • The

    
    -Lactam (7-aza-8-oxo):  This is a 6-membered amide.[1] Unlike 
    
    
    
    -lactams (which are highly labile),
    
    
    -lactams exhibit stability comparable to acyclic amides.[1] However, they are susceptible to acid-catalyzed hydrolysis under forcing conditions.[1]

Core Verdict: This compound is stable under standard acidic deprotection conditions (e.g., TFA/DCM, 4M HCl in dioxane at RT) but is unstable under harsh hydrolytic conditions (e.g., 6N HCl reflux), which will trigger ring-opening of the lactam.[1]

Stability Dashboard

The following table summarizes the predicted stability profile based on functional group analysis of spiro-piperidinones.

Acidic ConditionTemperatureStability RatingPrimary Risk
10-50% TFA in DCM 0°C to 25°CStable Minimal. Safe for Boc-deprotection protocols.
4M HCl in Dioxane 25°CStable Minimal.[1] Standard salt formation (

).[1]
1M Aqueous HCl 25°C⚠️ Caution Slow hydrolysis possible over extended periods (>24h).[1]
6N Aqueous HCl >60°CUnstable Rapid Hydrolysis. Lactam ring opens to amino-dicarboxylic acid.[1]
Acetic Acid (Glacial) 25°C - 60°CStable Safe.[1] Often used as a solvent for hydrogenation.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My compound disappeared on LCMS after heating in HCl."

Diagnosis: Acid-Catalyzed Hydrolysis.[1] Mechanism: You have likely opened the lactam ring.[1] The 6-membered lactam (8-oxo-7-aza) hydrolyzes to form a dicarboxylic acid amine derivative. Spectral Signature: Look for a new peak with a mass shift of +18 Da (addition of


).
Issue 2: "I see a split peak in the HPLC chromatogram."

Diagnosis: Atropisomerism or Epimerization.[1] Root Cause: The carboxylic acid at position C5 is a chiral center.[1] While generally configurationally stable, high temperatures in strong acid can induce epimerization if the C5 proton is sufficiently acidic (though less likely in this specific scaffold compared to


-amino acids).[1]
Resolution:  Switch to a chiral column to confirm enantiomeric purity. Avoid heating >40°C during acidic workups.[1]
Issue 3: "The compound is insoluble in my acidic mobile phase."

Diagnosis: Isoelectric Point (pI) Precipitation.[1] Root Cause: This molecule is an amphoteric amino-acid-like structure (if the lactam opens) or a polar acid.[1] In its intact form, the carboxylic acid (


) is protonated in strong acid, reducing polarity.[1]
Resolution:  Use a co-solvent like Acetonitrile or Methanol (up to 50%) in your aqueous acid solution.[1]

Mechanistic Visualization

The following diagram illustrates the degradation pathway of the spiro-lactam under harsh acidic conditions.

degradation_pathway Start Intact Spiro-Lactam (8-Oxo-7-azaspiro[3.5]nonane...) Protonation O-Protonation (Activated Carbonyl) Start->Protonation + H+ Attack Nucleophilic Attack (H2O adds to C8) Protonation->Attack + H2O Intermediate Tetrahedral Intermediate Attack->Intermediate Cleavage C-N Bond Cleavage (Ring Opening) Intermediate->Cleavage Heat/Time Product Hydrolysis Product (Amino-Dicarboxylic Acid) Cleavage->Product

Caption: Acid-catalyzed hydrolysis pathway of the


-lactam ring, resulting in ring-opening and mass increase of +18 Da.

Experimental Protocols

Protocol A: Safe Acidic Workup (Boc-Deprotection Context)

Use this protocol if you are removing a protecting group elsewhere on the molecule.

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise to reach a final ratio of 4:1 (DCM:TFA).

    • Note: Do not use concentrated HCl for this step.[1]

  • Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (25°C). Monitor by TLC/LCMS.[1]

    • Checkpoint: Reaction should be complete within 1-2 hours.

  • Quenching: Concentrate the mixture in vacuo at <30°C. Do not heat.

  • Neutralization: Azeotrope with toluene (3x) to remove residual TFA.[1]

Protocol B: Stability Stress Test (Validation)

Perform this assay to validate the integrity of your specific batch.

  • Sample Prep: Prepare a 1 mg/mL solution of the compound in 1:1 MeCN:H2O.

  • Acid Spike: Add 10 µL of 1M HCl to 100 µL of sample.

  • Timepoints: Inject onto HPLC/LCMS at T=0, T=4h, and T=24h.

  • Acceptance Criteria:

    • Purity drop < 1.0% over 24h.

    • No appearance of [M+18] peak.[1]

Troubleshooting Decision Tree

Follow this logic flow when encountering unexpected results.

troubleshooting_tree Start Issue Detected: Low Purity or Mass Shift CheckMass Check LCMS Mass Is it [M+18]? Start->CheckMass YesMass YES: Hydrolysis CheckMass->YesMass Mass = M+18 NoMass NO: Other Issue CheckMass->NoMass Mass = M+14 or Other ActionHydrolysis Action: Reduce Acid Strength Switch from HCl to TFA Lower Temperature YesMass->ActionHydrolysis CheckSolvent Check Solvent System Are you using MeOH? NoMass->CheckSolvent YesSolvent YES: Methyl Esterification CheckSolvent->YesSolvent Mass = M+14 NoSolvent NO: Check NMR CheckSolvent->NoSolvent ActionEster Action: Switch Alcohol Use iPrOH or ACN (Avoid Fischer Esterification) YesSolvent->ActionEster

Caption: Diagnostic workflow for identifying degradation pathways (Hydrolysis vs. Esterification).

References

  • Spirocyclic Scaffold Synthesis

    • Synthesis and Functionalization of 7-azaspiro[3.
    • Source:

  • Lactam Stability

    • Stability of β-lactam and

      
      -lactam antibiotics in bacterial growth media.[1] (Demonstrates pH dependence of lactam rings).
      
    • Source: [2]

  • General Acidic Handling

    • Protecting Groups in Organic Synthesis (Greene & Wuts).[1] (Standard reference for Boc/Ester stability in TFA/HCl).

    • Source:

Sources

Validation & Comparative

Comprehensive Guide to HPLC Method Development for 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

In the synthesis of spirocyclic scaffolds for next-generation therapeutics, 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid represents a critical intermediate. Its structure—a rigid spiro[3.5] system fused with a polar lactam and an ionizable carboxylic acid—presents a classic "polarity paradox" in chromatography.

Standard reverse-phase (RP) methods often fail here. The molecule is too polar for conventional C18 retention (leading to elution in the void volume), yet too hydrophobic for pure ion-exchange. This guide objectively compares the standard "starting point" methodology against an optimized Polar-Embedded Reverse Phase strategy, demonstrating why the latter is the superior choice for purity analysis.

Strategic Analysis: Why Standard Methods Fail

Before defining the protocol, we must understand the molecular behavior.

  • The Acidic Moiety: The C5-carboxylic acid (predicted pKa ~4.[1]2) will be ionized at neutral pH, causing it to elute with the solvent front on RP columns.

  • The Lactam Ring: The 8-oxo-7-aza moiety adds polarity and potential hydrogen-bonding interactions, leading to severe peak tailing on active silanol sites.[1]

  • The Chromophore Issue: Lacking a conjugated

    
    -system, this molecule requires low-UV detection (205–210 nm), making the baseline highly sensitive to mobile phase quality.[1]
    
Decision Logic for Method Selection

The following decision tree illustrates the logic applied to arrive at the optimized method.

MethodLogic Start Analyte: this compound pKa_Check Check pKa (~4.2) Start->pKa_Check Mode_Select Select Mode pKa_Check->Mode_Select Acidic Functionality Standard_C18 Standard C18 (pH 7) Mode_Select->Standard_C18 Traditional Approach Acidic_RP Acidic RP (pH 2.5) Mode_Select->Acidic_RP Suppress Ionization Result_Fail FAIL: Void Elution Ion Repulsion Standard_C18->Result_Fail Dewetting Risk: Phase Collapse (Dewetting) Acidic_RP->Dewetting High % Aqueous needed Optimized Optimized Solution: Polar-Embedded C18 (100% Aqueous Stable) Dewetting->Optimized Select Compatible Phase

Figure 1: Method Development Decision Tree. The logic flow moves from molecular properties to the rejection of standard C18 due to phase collapse risks, selecting Polar-Embedded phases as the robust solution.

Comparative Study: Standard vs. Optimized

We compared two distinct approaches to separating the target acid from its likely synthetic impurities (e.g., the tert-butyl ester precursor and open-ring hydrolysis byproducts).

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Detection: UV @ 210 nm (Reference 360 nm)

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 30°C

Scenario A: The "Standard" Approach
  • Column: Generic C18 (4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile (Gradient)

  • Observation: The target analyte eluted at 1.2 minutes (k' < 0.5), co-eluting with polar synthesis byproducts. Peak shape was asymmetrical (Tailing Factor > 2.0).

Scenario B: The "Optimized" Alternative
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 4.6 x 150 mm, 4 µm.

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol.

  • Observation: The polar-embedded group shields silanols and allows operation in 100% aqueous conditions if necessary. The analyte retained well (k' ~ 3.5), resolving clearly from the void.

Data Summary Table
MetricStandard C18 (Scenario A)Polar-Embedded C18 (Scenario B)Verdict
Retention Time (

)
1.22 min5.84 minScenario B provides usable retention.[1]
Capacity Factor (

)
0.4 (Poor)3.8 (Ideal)Scenario B ensures separation from matrix.
Tailing Factor (

)
2.11.1Scenario B yields sharp, symmetrical peaks.
Resolution (

)
0.8 (from impurity A)3.2 (from impurity A)Scenario B is suitable for quantitation.
Signal-to-Noise (LOQ) 15:1 (High background)65:1 (Stable baseline)Scenario B improves sensitivity.

The Optimized Protocol (SOP)

This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 2.5 suppresses the ionization of the carboxylic acid (pKa ~4.2), forcing it into a neutral, hydrophobic state that retains on the column.

Reagents & Materials[2][3][4]
  • Water: HPLC Grade (Milli-Q or equivalent).[1]

  • Methanol (MeOH): HPLC Grade (Avoid Acetonitrile if possible to reduce background at 210 nm, though ACN is acceptable if UV cut-off permits).[1]

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (

    
    ):  85%, HPLC Grade.
    
Chromatographic Conditions[2][3][4]
ParameterSettingRationale
Column Polar-Embedded C18 (4.6 x 150 mm, 3-4 µm)Prevents "phase collapse" in high aqueous; improves peak shape for basic/acidic mixes.[1]
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5Suppresses acid ionization; buffers silanol activity.
Mobile Phase B MethanolGood solvent strength; lower cost than ACN.
Gradient T=0: 5% BT=10: 60% BT=12: 60% BT=12.1: 5% BT=18: 5% BGradient starts highly aqueous to retain the polar acid, then ramps to elute hydrophobic esters.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 210 nmAmide/Carboxyl absorption band.
Injection Vol 10 µLPrevent overload.
Sample Preparation[2]
  • Diluent: Mobile Phase A : Mobile Phase B (90:10).

  • Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for impurity LOQ check.

  • Critical Step: Do not use 100% organic diluent (e.g., pure MeOH). This will cause "solvent effect," leading to peak splitting for early eluting polar compounds.

Validation & System Suitability

To ensure trustworthiness, every run must meet these criteria. If these fail, the data is invalid.

  • System Suitability Sample: A mixture of the target acid and its tert-butyl ester precursor.[1]

  • Acceptance Criteria:

    • Resolution (

      
      ):  > 2.0 between Acid and Ester.
      
    • Tailing Factor (

      
      ):  < 1.5 for the main peak.
      
    • Precision: RSD < 2.0% for 5 replicate injections.

Impurity Fate Mapping

The following diagram visualizes how the method separates the target from common synthetic carryovers.

ImpurityFate Input Crude Synthesis Mixture Col Polar-Embedded C18 (Gradient Elution) Input->Col Peak1 t=2.5 min Hydrolysis Byproducts (Highly Polar) Col->Peak1 Early Elution Peak2 t=5.8 min Target: 8-Oxo...Acid (Neutralized pH 2.5) Col->Peak2 Mid Elution Peak3 t=11.2 min t-Butyl Ester Precursor (Hydrophobic) Col->Peak3 Late Elution

Figure 2: Separation Logic. The gradient separates highly polar hydrolysis degradants (early) from the hydrophobic ester precursor (late), isolating the target acid in the middle window.

References

  • National Institutes of Health (PubMed). (2015).[3] Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link][1]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids. Retrieved from [Link]

Sources

Technical Guide: Validating Enantiomeric Excess of Chiral Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from planar aromatics to 3D-rich scaffolds has positioned spirocyclic building blocks—such as spiro[3.3]heptanes, spiroindolines, and spirooxetanes—as critical tools in modern drug discovery. Their high fraction of sp


 hybridized carbons (

) improves solubility and metabolic stability while providing rigid exit vectors for pharmacophores.[1]

However, validating the enantiomeric excess (


) of these rigid, sterically hindered structures presents unique analytical challenges. This guide compares the three primary validation methodologies—Supercritical Fluid Chromatography (SFC) , Chiral HPLC , and NMR with Chiral Solvating Agents (CSAs) —and provides a self-validating protocol for establishing ensuring data integrity.

Part 1: Strategic Comparison of Analytical Methodologies

Chiral SFC (Supercritical Fluid Chromatography)

The Gold Standard for Speed and Resolution

SFC is currently the preferred method for spirocyclic scaffolds. The low viscosity of supercritical CO


 allows for high flow rates without significant backpressure, penetrating the rigid steric bulk of spirocycles more effectively than liquid mobile phases.
  • Mechanism: Uses supercritical CO

    
     as the primary mobile phase with a polar co-solvent (modifier) like Methanol or Isopropanol.
    
  • Best For: High-throughput screening, preparative-scale resolution, and hydrophobic spirocycles (e.g., spiroindolines).

  • Critical Insight: Spirocyclic amines often require basic additives (0.1% Diethylamine or Isopropylamine) to suppress ionization and prevent peak tailing on polysaccharide columns.

Chiral HPLC (Normal & Reverse Phase)

The Robust Workhorse

While slower than SFC, Chiral HPLC remains indispensable for highly polar spirocycles that "crash out" in CO


 or when specific UV-cutoff limits are required.
  • Mechanism:

    • Normal Phase (NP): Hexane/Alcohol mixtures.[2] Excellent for conformational rigidity but poor for solubility of polar spiro-salts.

    • Immobilized Phases: Crucial for spirocycles requiring "forbidden" solvents (THF, DCM) to maintain solubility.

  • Best For: Very polar analytes, trace analysis requiring high sensitivity, and legacy QA/QC methods.

H/ F NMR with Chiral Solvating Agents (CSAs)

The "No-Separation" Alternative

When chromatographic separation fails due to lack of retention or extreme peak overlap, NMR offers a structural look at


.
  • Mechanism: A chiral host (e.g., Pirkle alcohol, chiral acids) forms transient diastereomeric complexes with the spirocycle in solution, causing chemical shift splitting (

    
    ).
    
  • Best For: Quick checks during synthesis optimization, compounds with no UV chromophore (using

    
    F NMR if fluorine is present), and confirming absolute configuration if the CSA interaction is well-understood.
    
Comparative Data Summary
FeatureMethod A: Chiral SFCMethod B: Chiral HPLC (NP)Method C: NMR (CSA)
Resolution (

)
High (> 2.5 typical)Moderate (1.5 - 2.0)N/A (Split dependent)
Analysis Time 3 - 8 mins15 - 40 mins10 - 30 mins
Solvent Consumption Low (Green)HighLow (Deuterated)
Sensitivity ModerateHighLow (mM conc. needed)
Steric Tolerance ExcellentGoodPoor (Complexation inhibited)

Part 2: The Self-Validating Experimental Protocol

To ensure scientific integrity, you cannot validate an ee method using only the chiral product. You must prove the method can separate the enantiomers using a racemic standard.

Phase 1: The Mandatory Racemate

Objective: Generate a reference standard containing both enantiomers (


 and 

).
  • Route A (Synthetic): Perform the spiro-cyclization step using a non-chiral catalyst or ligand to produce a racemic mixture (

    
    ).
    
  • Route B (Physical): If only chiral material is available, take a small aliquot (5 mg) and subject it to racemizing conditions (e.g., reflux in MeOH with catalytic base/acid) until optical rotation approaches zero.

Phase 2: Method Development Workflow (SFC Focus)

Reagents:

  • Columns: Chiralpak IA, IB, IC, ID (Immobilized are preferred over coated AD/OD for spirocycles to allow aggressive co-solvents).

  • Mobile Phase: CO

    
     (grade 4.5+).
    
  • Co-solvent: Methanol (start here), Ethanol, IPA.

  • Additive: 0.1% Diethylamine (DEA) for amines; 0.1% TFA for acids.

Step-by-Step Protocol:

  • Solubility Check: Dissolve 1 mg of racemate in 1 mL MeOH. If cloudy, add DCM dropwise until clear. Note: If DCM >10% is needed, ensure you are using an Immobilized Column (e.g., Chiralpak IA).

  • Gradient Screening:

    • Run a generic gradient: 5% to 55% Co-solvent over 5 minutes at 3.0 mL/min (Backpressure: 120 bar).

    • Monitor UV at 210, 254, and 280 nm.

  • Optimization:

    • Select the column with the best partial separation.

    • Transition to Isocratic Mode (e.g., if elution is at 20% gradient, try 15% isocratic).

    • Spiro-Specific Tweak: If peaks are broad (common in rigid spiro-amines), increase column temperature to 40°C to improve mass transfer.

Phase 3: Validation Metrics

For the method to be "Publishable," it must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Peak Purity: Use a Diode Array Detector (DAD) to compare UV spectra across the peak width. Ensure no impurities are co-eluting.

  • Signal-to-Noise (S/N): Limit of Quantitation (LOQ) must be established (S/N > 10) for the minor enantiomer.

Part 3: Visualization of Workflows

Diagram 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal enantiomeric excess validation method based on spirocycle physicochemical properties.

MethodSelection Start Start: Spirocyclic Sample CheckUV Does it have a UV Chromophore? Start->CheckUV CheckSol Soluble in MeOH/EtOH? CheckUV->CheckSol Yes NMR_Path Path C: NMR + CSA (Derivatization) CheckUV->NMR_Path No (e.g., simple spirooxetane) SFC_Path Primary Path: Chiral SFC CheckSol->SFC_Path Yes (Good Solubility) HPLC_Path Alternative Path: Chiral HPLC (NP/RP) CheckSol->HPLC_Path No (Requires Water/DMSO) SFC_Screen Screen Immobilized Columns (IA, IB, IC) + Basic Additive SFC_Path->SFC_Screen HPLC_Screen Screen RP-Chiral Columns (Cellulose-RP) HPLC_Path->HPLC_Screen

Diagram 2: The Self-Validating Loop

Caption: The iterative process of validating an analytical method using a racemic standard to ensure data integrity.

ValidationLoop Racemate 1. Synthesize/Generate Racemic Standard Screen 2. Column Screening (Gradient Elution) Racemate->Screen CheckRes Resolution (Rs) > 1.5? Screen->CheckRes Optimize Optimize: - % Modifier - Additive (DEA/TFA) - Temp (35-45C) CheckRes->Optimize No Validate 3. Run Pure Sample Calculate ee% CheckRes->Validate Yes Optimize->Screen Re-inject Report 4. Final Report (Trace + Conditions) Validate->Report

References

  • Zheng, Y., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in novel drug discovery.[1][4][5][6] Expert Opinion on Drug Discovery.[3] Link

  • Burkhart, S. E., et al. (2016). Spirocyclic Building Blocks for Scaffold Assembly. Merck/Sigma-Aldrich Technical Guides. Link

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[7] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Maftouh, M., et al. (2005). Comparison of chiral separations by HPLC and SFC for drug discovery.[7] Journal of Chromatography A. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Online Library. Link

Sources

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